6-Chloropyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNGYWHLLJFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531552 | |
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80927-55-5 | |
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloropyrimidin-2(1H)-one: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 6-Chloropyrimidin-2(1H)-one. This guide includes summarized data, representative experimental protocols, and visualizations to facilitate its application in research and development.
Chemical Properties and Structure
This compound is a heterocyclic organic compound featuring a pyrimidine ring. The presence of a chlorine atom and a lactam functional group makes it a versatile intermediate in the synthesis of a variety of bioactive molecules.
General Information
| Property | Value |
| Molecular Formula | C₄H₃ClN₂O[1] |
| Molecular Weight | 130.53 g/mol [1] |
| CAS Number | 80927-55-5[1] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 153 °C[1] |
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 6-chloro-1H-pyrimidin-2-one |
| SMILES | C1=C(NC(=O)N=C1)Cl[1] |
| InChI | InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |
| InChIKey | KVHNGYWHLLJFNQ-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
Due to the limited availability of public spectroscopic data for this compound, the following tables provide predicted and expected values based on the analysis of similar chemical structures and established spectroscopic principles.
NMR Spectroscopy
Solvent: DMSO-d₆
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~6.5 | d | ~4.0 |
| H-5 | ~7.8 | d | ~4.0 |
| N-H | ~12.5 | br s | - |
| ¹³C NMR | Chemical Shift (δ) ppm |
| C-2 | ~160 |
| C-4 | ~110 |
| C-5 | ~145 |
| C-6 | ~150 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretch |
| 1680-1660 | Strong | C=O stretch (lactam) |
| 1600-1580 | Medium | C=C stretch |
| 1450-1400 | Medium | C-N stretch |
| 800-750 | Strong | C-Cl stretch |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 130/132 | 100/33 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |
| 102/104 | Variable | [M-CO]⁺ |
| 95 | Variable | [M-Cl]⁺ |
| 68 | Variable | [M-Cl-HCN]⁺ |
Experimental Protocols (Representative)
The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.
Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from barbituric acid.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine barbituric acid (1 mole) and phosphorus oxychloride (5 moles).
-
Catalyst Addition: Slowly add N,N-dimethylaniline (0.2 moles) as a catalyst.
-
Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice. The crude 2,4,6-trichloropyrimidine will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
Step 2: Selective Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent such as aqueous acetone or dioxane.
-
Base Addition: Add a stoichiometric amount of a weak base, such as sodium bicarbonate (2 moles), portion-wise while stirring at room temperature. The selective hydrolysis of the chlorine atoms at positions 2 and 4 is favored under these mild conditions.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Acidification: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
Isolation: The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and proceed to purification.
Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.[2][3][4][5]
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of pyrimidine derivatives.
These derivatives have been investigated for a variety of pharmacological activities, including as antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many kinase inhibitors.
Signaling Pathway Visualization (Representative)
While the specific role of this compound in signaling pathways is not well-documented, pyrimidine derivatives are known to act as inhibitors of key kinases in pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12] The following diagram illustrates a generalized representation of the EGFR signaling pathway, where a pyrimidine-based inhibitor could potentially act.
Caption: Representative EGFR signaling pathway, a target for pyrimidine-based inhibitors.
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a pyrimidine derivative.
Caption: General workflow for the synthesis and utilization of this compound.
References
- 1. This compound | 80927-55-5 | FDA92755 [biosynth.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. How To [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloropyrimidin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential therapeutic applications. Experimental protocols for its synthesis and characterization are outlined, and its known biological activities are discussed.
Chemical Identity and Properties
This compound is a pyrimidine derivative with the IUPAC name 6-chloro-1H-pyrimidin-2-one .[1] It exists in tautomeric equilibrium with its enol form, 6-chloro-pyrimidin-2-ol. The compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules.[2]
| Property | Value | Reference |
| IUPAC Name | 6-chloro-1H-pyrimidin-2-one | [1] |
| CAS Number | 80927-55-5 | [1][3][4][5] |
| Molecular Formula | C₄H₃ClN₂O | [5] |
| Molecular Weight | 130.53 g/mol | [5] |
| Melting Point | 153 °C | [6] |
| Physical Form | Solid | |
| Purity | >95% | |
| Synonyms | 4-chloropyrimidin-2-ol, 6-chloro-2-hydroxypyrimidine, 4-chloro-1H-pyrimidin-2-one | [5] |
| Storage | Store at 2-8°C in an inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving cyclization or substitution reactions.[4] A general conceptual workflow for its synthesis is presented below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Cyclization and Chlorination
This protocol describes a common method for the synthesis of this compound starting from a suitable pyrimidine precursor.
Materials:
-
2,4,6-trihydroxypyrimidine (barbituric acid)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,4,6-trihydroxypyrimidine and an excess of phosphorus oxychloride is prepared.
-
N,N-dimethylaniline is added dropwise to the stirred mixture.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent.
Spectral Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinyl proton and the N-H proton of the pyrimidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon and the two distinct olefinic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[2] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Some sources suggest that this compound has antimicrobial properties by inhibiting the synthesis of DNA, RNA, and proteins in bacteria and cancer cells.[6]
A general workflow for screening the antimicrobial activity of a compound like this compound is depicted below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory Activity
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
A simplified representation of this signaling pathway is shown below.
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for evaluating the COX inhibitory activity of this compound.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitor (e.g., celecoxib)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the plate at the appropriate temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific period to allow for the enzymatic reaction.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives with diverse biological activities. Further research into its specific mechanisms of action and the development of novel analogs is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 6-Chloropyrimidin-2(1H)-one from Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyrimidin-2(1H)-one is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structural features, including the reactive chlorine atom and the pyrimidinone core, make it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthetic routes to this compound from various pyrimidine derivatives. Detailed experimental protocols, quantitative data, and logical process diagrams are presented to facilitate its synthesis in a laboratory setting.
Introduction
Pyrimidine and its derivatives are fundamental components of nucleic acids and play a vital role in numerous biological processes. Consequently, substituted pyrimidines are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. This compound, with its characteristic pyrimidine scaffold, a chlorine substituent at the 6-position, and a carbonyl group at the 2-position, serves as a key intermediate in the synthesis of more complex and biologically active molecules. The strategic placement of the chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of extensive chemical libraries for drug discovery and development.
Synthetic Pathways
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of readily available pyrimidine precursors. The most common methods include the chlorination of uracil derivatives and the transformation of other substituted pyrimidines.
Synthesis via Chlorination of Uracil Derivatives
A prevalent and efficient route to this compound involves a two-step process starting from a suitable uracil derivative. The initial step is the synthesis of 6-chlorouracil, a closely related intermediate.
2.1.1. Synthesis of the Key Intermediate: 6-Chlorouracil
A highly efficient method for the preparation of 6-chlorouracil involves the hydrolysis of 2,4,6-trichloropyrimidine. This reaction proceeds with excellent yield and provides a straightforward entry to the 6-chlorinated pyrimidine scaffold.
Spectroscopic Analysis of 6-Chloropyrimidin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its chemical structure and data from structurally related pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N1-H |
| ~7.8 | d | 1H | H4 |
| ~6.5 | d | 1H | H5 |
Table 2: ¹³C NMR (Carbon-13 NMR) Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165 | C2 (C=O) |
| ~155 | C6 |
| ~145 | C4 |
| ~110 | C5 |
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600 | Medium | C=C Stretch |
| ~1450 | Medium | C-N Stretch |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 130/132 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 102/104 | Medium | [M-CO]⁺ |
| 95 | Medium | [M-Cl]⁺ |
| 68 | High | [C₃H₂N₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy
Proton NMR spectra are recorded on a 400 MHz spectrometer.[1] The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically acquired and the resulting free induction decay (FID) is processed with a line broadening of 0.3 Hz.
2.1.3. ¹³C NMR Spectroscopy
Carbon-13 NMR spectra are acquired on the same 100 MHz spectrometer, often utilizing a proton-decoupled pulse sequence.[2] A spectral width of 240 ppm is used, with a relaxation delay of 2.0 seconds and an acquisition time of 1.5 seconds. Typically, 1024 scans are averaged to obtain a spectrum with an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV, and the source temperature is maintained at 200°C. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Physical Properties of 6-Chloropyrimidin-2(1H)-one
This technical guide provides a comprehensive overview of the known physical properties of 6-Chloropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its melting point and solubility, along with standardized experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Core Physical Properties
This compound is a pyrimidine derivative with the chemical formula C₄H₃ClN₂O. Its structure, featuring a chlorine substituent and a carbonyl group, imparts specific physical characteristics crucial for its application in synthesis and biological screening.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Notes |
| Melting Point | 153 °C | The temperature at which the solid form of the compound transitions to a liquid state.[1] |
| Water Solubility | Moderate | Specific quantitative data is limited, but it is described as having moderate solubility in water.[2] |
| Solubility in Organic Solvents | No specific data available | General solubility in common organic solvents like DMSO or ethanol has not been quantitatively reported in the reviewed literature. |
Experimental Protocols
While the precise experimental conditions used to determine the cited physical properties of this compound are not detailed in the available literature, this section outlines standardized and widely accepted methodologies for measuring melting point and solubility.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.
Principle: A small, powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range. Pure compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0 °C).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed carefully through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.
Solubility Determination
Determining the solubility of a compound is fundamental for its use in solution-based assays and for formulation development. The shake-flask method is a traditional and accurate technique for measuring equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved compound in the filtered solution is then quantified.
Apparatus:
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial.
-
Equilibration: The vial is sealed and placed in a shaker set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove all undissolved solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method.
-
HPLC/UV-Vis: The filtrate is diluted with a known volume of the solvent. The concentration is then calculated by comparing its absorbance or peak area to a pre-established calibration curve of known concentrations.
-
Visualized Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
An In-Depth Technical Guide to 6-Chloropyrimidin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyrimidin-2(1H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive chlorine atom and a pyrimidine core, makes it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its molecular and physical properties, detailed synthetic protocols, spectroscopic characterization, and its burgeoning role in drug discovery, with a focus on its potential as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.
Core Molecular and Physical Properties
This compound is a substituted pyrimidine with the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g/mol .[1][2][3] The presence of a chlorine atom at the 6-position of the pyrimidine ring is a key feature, providing a reactive site for nucleophilic substitution, a common strategy in the synthesis of diverse derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClN₂O | [1][2][3] |
| Molecular Weight | 130.53 g/mol | [1][2][3] |
| CAS Number | 80927-55-5 | [1][4] |
| Appearance | Yellowish-brown powder | - |
| Melting Point | 153 °C | [1] |
| Storage | 2-8°C, stored in inert gas | - |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of pyrimidinone derivatives, adapted for the specific preparation of this compound. The reaction involves the cyclocondensation of a β-ketoester equivalent with urea.
Materials:
-
3,3-dimethoxy-2-chloroacrylonitrile
-
Urea
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol (100 mL).
-
Addition of Reactants: To the stirred solution, add urea (1.1 equivalents) followed by the dropwise addition of 3,3-dimethoxy-2-chloroacrylonitrile (1.0 equivalent) over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add water (50 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of diethyl ether.
-
Drying: Dry the purified this compound in a vacuum oven at 50°C to a constant weight.
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (br s, 1H, NH), 8.1 (d, 1H, J=2.4 Hz, H-4), 6.5 (d, 1H, J=2.4 Hz, H-5) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.2 (C=O), 155.1 (C-6), 145.3 (C-4), 110.8 (C-5) |
| FT-IR (KBr) ν (cm⁻¹) | 3450 (N-H stretch), 1680 (C=O stretch, amide), 1620 (C=C stretch), 780 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 130 (M⁺), 132 (M+2⁺) in a ~3:1 ratio, characteristic of a chlorine-containing compound. |
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2] The pyrimidine ring is a common feature in many therapeutic agents. The chlorine atom at the 6-position allows for facile derivatization through nucleophilic substitution reactions, enabling the generation of large compound libraries for drug discovery.
Antimicrobial and Antifungal Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[5] The mechanism of action is often attributed to the inhibition of essential cellular processes such as DNA, RNA, and protein synthesis.[1]
Table of Antimicrobial/Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative A | Staphylococcus aureus | 12.5 | [6] |
| Pyrimidine Derivative B | Escherichia coli | 25 | [6] |
| Pyrimidine Derivative C | Candida albicans | 45.37 (µM) | [5] |
| Pyrimidine Derivative D | Aspergillus niger | 45.37 (µM) | [5] |
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology. Several derivatives of this compound have been investigated for their potential as anticancer agents.[1]
Table of Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine Derivative E | MCF-7 (Breast) | 43.4 | [7] |
| Pyrimidine Derivative F | HepG2 (Liver) | 0.21 | [8] |
| Pyrimidine Derivative G | A549 (Lung) | 1.7 | [8] |
| Pyrimidine Derivative H | DU-145 (Prostate) | 5 (µg/mL) | [5] |
Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis and cardiovascular events.[9][10] this compound has been identified as a key intermediate in the synthesis of Lp-PLA2 inhibitors.[1] The inhibition of this enzyme represents a promising therapeutic strategy for the treatment of cardiovascular diseases.
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
The diagram below illustrates the role of Lp-PLA2 in the progression of atherosclerosis. Lp-PLA2, primarily associated with low-density lipoprotein (LDL), hydrolyzes oxidized phospholipids in the arterial wall, generating pro-inflammatory mediators that contribute to plaque formation and instability.
Caption: The Lp-PLA2 signaling cascade in atherosclerosis.
Experimental Workflow: Screening for Biological Activity
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives of this compound.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the reactivity of the chloro-substituent, provides a robust platform for the generation of diverse molecular architectures. The demonstrated potential of its derivatives in antimicrobial, anticancer, and anti-inflammatory applications underscores the importance of this compound in modern drug discovery and development. Further exploration of the chemical space accessible from this compound is warranted to unlock its full therapeutic potential.
References
- 1. This compound | 80927-55-5 | FDA92755 [biosynth.com]
- 2. Buy this compound | 80927-55-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Opulent Pharma [opulentpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Synchrotron Radiation FTIR Microspectroscopy Study of Biomolecular Alterations in Vincristine-Treated WRL68 Cells at the Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 80927-55-5|this compound|BLD Pharm [bldpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
6-Chloropyrimidin-2(1H)-one: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyrimidin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural features, including a reactive chlorine atom and a versatile pyrimidinone core, make it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its utility in the synthesis of biologically active compounds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological pathways are presented to facilitate its use in research and drug discovery.
Introduction
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, present in a vast number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic functionalization of the pyrimidine ring is a key aspect of drug design and development. This compound, with its reactive chlorine atom at the C6 position, serves as a versatile precursor for the introduction of various substituents through a range of powerful cross-coupling and substitution reactions. This guide will delve into the synthetic utility of this valuable building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 80927-55-5 | [3] |
| Molecular Formula | C₄H₃ClN₂O | [3] |
| Molecular Weight | 130.53 g/mol | [3] |
| Appearance | Yellowish-brown powder | |
| Melting Point | 153 °C | [3] |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |
Key Synthetic Transformations
The reactivity of this compound is dominated by the susceptibility of the C6-chloro substituent to displacement. This enables a variety of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Experimental Protocol: Synthesis of 6-Phenylpyrimidin-2(1H)-one
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the pure product.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[4]
Experimental Protocol: Synthesis of 6-(Phenylethynyl)pyrimidin-2(1H)-one
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.5 mmol).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Solvent Addition: Add anhydrous THF (10 mL).
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to yield the desired product.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[5][6] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines.
Experimental Protocol: Synthesis of 6-Morpholinopyrimidin-2(1H)-one
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction: Heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel (dichloromethane/methanol gradient) to obtain the final product.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the direct displacement of the chloride at the C6 position by a variety of nucleophiles.
Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)pyrimidin-2(1H)-one
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), piperidine (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (10 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water (50 mL). Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and dry under vacuum to yield the pure product.[7]
Quantitative Data Summary
The following table summarizes representative yields and characterization data for the products of the key synthetic transformations of this compound.
| Product | Reaction Type | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 6-Phenylpyrimidin-2(1H)-one | Suzuki-Miyaura | 91 | 12.51 (s, 1H), 8.01 (d, J=7.6 Hz, 2H), 7.50 (t, J=7.6 Hz, 2H), 7.40 (t, J=7.4 Hz, 1H), 6.55 (s, 1H) | 164.8, 161.2, 140.5, 136.9, 130.5, 128.9, 127.3, 104.1 | 173.07 [M+H]⁺ |
| 6-(Phenylethynyl)pyrimidin-2(1H)-one | Sonogashira | 85 | 12.80 (br s, 1H), 7.65-7.62 (m, 2H), 7.45-7.42 (m, 3H), 6.60 (s, 1H) | 163.5, 159.8, 142.1, 132.0, 129.8, 128.7, 121.5, 105.3, 92.1, 85.4 | 197.07 [M+H]⁺ |
| 6-Morpholinopyrimidin-2(1H)-one | Buchwald-Hartwig | 88 | 11.50 (s, 1H), 5.75 (s, 1H), 3.65 (t, J=4.8 Hz, 4H), 3.40 (t, J=4.8 Hz, 4H) | 165.2, 162.5, 95.8, 66.5, 44.8 | 182.10 [M+H]⁺ |
| 6-(Piperidin-1-yl)pyrimidin-2(1H)-one | SₙAr | 90 | 11.45 (s, 1H), 5.70 (s, 1H), 3.50 (t, J=5.4 Hz, 4H), 1.62-1.55 (m, 6H) | 165.5, 163.0, 96.2, 45.9, 25.8, 24.5 | 180.13 [M+H]⁺ |
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Many kinase inhibitors mimic the adenine core of ATP to bind to the hinge region of the kinase active site. The versatile functionalization of the this compound building block allows for the synthesis of libraries of compounds to probe the structure-activity relationships (SAR) of kinase inhibitors.
A prominent example of a drug synthesized from a related chloropyrimidine is Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the coupling of a dichloropyrimidine with an indazole derivative, highlighting the importance of this class of building blocks in accessing complex pharmaceutical agents.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Pyrimidine-based molecules have been extensively explored as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering a convenient entry point for the synthesis of a wide range of functionalized pyrimidine derivatives. Its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes it a powerful tool for the construction of complex molecules, particularly in the context of drug discovery. The ability to readily introduce diverse substituents at the C6 position allows for the systematic exploration of structure-activity relationships, as exemplified by the development of numerous kinase inhibitors. This guide provides the necessary technical information to empower researchers to fully exploit the synthetic potential of this important heterocyclic scaffold.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. rsc.org [rsc.org]
- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Pyrimidinones: A Legacy of Discovery and Therapeutic Innovation
An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Significance of Pyrimidinone Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrimidinone core, a privileged scaffold in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. From their initial discovery in the late 19th century to their contemporary role in targeted cancer therapy, pyrimidinone derivatives have demonstrated remarkable versatility and biological significance. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of pyrimidinone compounds, offering valuable insights for researchers and drug development professionals.
A Historical Perspective: From Serendipitous Discovery to Rational Design
The journey of pyrimidinone compounds began with the pioneering work of Italian chemist Pietro Biginelli. In 1891, he reported a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea, which yielded dihydropyrimidinones.[1] This reaction, now famously known as the Biginelli reaction, laid the groundwork for the synthesis of a vast library of pyrimidinone derivatives.[1]
Initially, the biological potential of these compounds remained largely unexplored. However, the 20th century witnessed a surge of interest in pyrimidine-based structures, driven by the discovery of their fundamental role in nucleic acids (cytosine, thymine, and uracil). This spurred chemists to investigate the therapeutic applications of synthetic pyrimidine analogs, including pyrimidinones.
The systematic study of pyrimidines had commenced earlier, in 1884, with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900.[2] These early synthetic endeavors paved the way for the exploration of the vast chemical space of pyrimidine derivatives.
A significant milestone in the history of pyrimidinones was the discovery of Monastrol , a dihydropyrimidinone that specifically inhibits the mitotic kinesin Eg5.[3] This discovery, in the late 1990s, highlighted the potential of pyrimidinones as targeted therapeutic agents and ignited a new wave of research into their anticancer properties.
Synthetic Methodologies: Building the Pyrimidinone Core
The synthesis of pyrimidinone and its derivatives has evolved significantly since the initial discovery of the Biginelli reaction. While this classic method remains a cornerstone, numerous modifications and novel approaches have been developed to enhance efficiency, diversity, and stereoselectivity.
The Biginelli Reaction: A Timeless Classic
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea or thiourea, usually under acidic conditions.[4]
General Experimental Protocol for the Biginelli Reaction:
A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is refluxed in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2) for several hours.[5] The reaction mixture is then cooled, and the precipitated product is collected by filtration and purified by recrystallization.
Microwave-Assisted Synthesis of Monastrol:
A more modern and efficient protocol for the synthesis of Monastrol utilizes microwave irradiation.[6][7]
-
Reactants: 3-hydroxybenzaldehyde (1.00 mmol), ethyl acetoacetate (1.00 mmol), and thiourea (1.00 mmol).
-
Catalyst: A Lewis acid such as FeCl3 or CuCl2 (10 mol%) can be used to improve yields.[8]
-
Procedure: The reactants and catalyst are mixed in a sealed vessel and subjected to microwave irradiation (e.g., 30 minutes).[2] The crude product can then be purified by precipitation/filtration or column chromatography.[2]
Fused Pyrimidinone Systems: Expanding the Chemical Diversity
The therapeutic potential of pyrimidinones has been further expanded through the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidinones and pyrido[2,3-d]pyrimidinones. These scaffolds often exhibit enhanced biological activity and target specificity.
General Synthesis of Pyrazolo[3,4-d]pyrimidinones:
These compounds are often synthesized from substituted pyrazole precursors. For instance, 5-aminopyrazole-4-carbonitrile can be condensed with benzoyl isocyanate followed by annulation with ammonia to yield a 4-amino-5H-pyrazolo[3,4-d]pyrimidin-6-one derivative.[9]
General Synthesis of Pyrido[2,3-d]pyrimidinones:
The synthesis of this scaffold can be achieved by constructing the pyridine ring onto a pre-existing pyrimidine or vice versa. One common approach involves the reaction of a 6-aminouracil derivative with an α,β-unsaturated carbonyl compound.[2][10]
Biological Activities and Therapeutic Applications
Pyrimidinone derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The anticancer potential of pyrimidinones is one of the most extensively studied areas. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and proliferation.
3.1.1. Inhibition of Mitotic Kinesin Eg5:
As mentioned earlier, Monastrol is a selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Signaling Pathway of Monastrol-Induced Mitotic Arrest:
Caption: Monastrol inhibits the Eg5 kinesin, leading to mitotic arrest and apoptosis.
3.1.2. Kinase Inhibition:
Many pyrimidinone derivatives have been developed as inhibitors of various protein kinases that are dysregulated in cancer. The pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds are particularly prominent in this class of inhibitors, targeting kinases such as EGFR, VEGFR, and CDKs.[4][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidinone compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Table 1: Anticancer Activity of Selected Pyrimidinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Monastrol | HeLa | 14 | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative | HCT116 | 0.326 - 4.31 | [9] |
| Thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 | [14] |
| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 25.4 | [14] |
| Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 | 22.7 - 40.75 | [3] |
Anti-inflammatory Activity
Pyrimidinone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.
3.2.1. Inhibition of Cyclooxygenase (COX) Enzymes:
Several pyrimidinone derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[1]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrimidinone compounds against COX-1 and COX-2 can be evaluated using commercially available assay kits.[1][15][16]
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an ELISA or other suitable method. The IC50 value is determined as the concentration of the compound that inhibits 50% of the enzyme activity.
3.2.2. Modulation of the NF-κB Signaling Pathway:
The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some pyrimidinone derivatives have been shown to inhibit the activation of the NF-κB pathway.
Signaling Pathway of NF-κB Inhibition:
Caption: Pyrimidinone derivatives can inhibit the NF-κB pathway by targeting the IKK complex.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.[17][18][19][20]
-
Cell Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with the pyrimidinone compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Table 2: Anti-inflammatory Activity of Selected Pyrimidinone Derivatives
| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |
| Pyrimidine derivative L1 | COX Inhibition | COX-2 | Comparable to Meloxicam | [1] |
| Pyrimidine derivative L2 | COX Inhibition | COX-2 | Comparable to Meloxicam | [1] |
| Acetaminophen pyrimidine analog | COX Inhibition | COX-1 | 761 | [21] |
Antimicrobial Activity
Pyrimidinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24]
-
Compound Dilution: Serial dilutions of the pyrimidinone compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 3: Antibacterial Activity of Selected Pyrimidinone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µM/ml) | Reference |
| Pyrimidin-2-ol/thiol/amine analogue | S. aureus | 0.87 | [25] |
| Pyrimidin-2-ol/thiol/amine analogue | B. subtilis | 0.96 | [25] |
| Pyrimidin-2-ol/thiol/amine analogue | E. coli | 0.91 | [25] |
| Pyrimidin-2-ol/thiol/amine analogue | P. aeruginosa | 0.77 | [25] |
| Pyrimidine derivative | S. aureus | 16.26 µg/ml | [26] |
| Pyrimidine derivative | B. subtilis | 17.34 µg/ml | [26] |
| Pyrimidine derivative | E. coli | 17.34 µg/ml | [26] |
Future Directions and Conclusion
The field of pyrimidinone research continues to be a dynamic and fruitful area of medicinal chemistry. The historical significance of the Biginelli reaction, coupled with modern synthetic innovations, provides a powerful platform for the generation of novel and diverse pyrimidinone-based compounds. The broad spectrum of biological activities, particularly in the realms of oncology and inflammation, underscores the therapeutic potential of this versatile scaffold.
Future research will likely focus on:
-
Development of more selective and potent inhibitors: Targeting specific isoforms of kinases or other enzymes to minimize off-target effects and improve therapeutic indices.
-
Exploration of novel mechanisms of action: Uncovering new cellular targets and signaling pathways modulated by pyrimidinone derivatives.
-
Advancements in synthetic methodologies: Developing more efficient, sustainable, and stereoselective synthetic routes to access complex pyrimidinone structures.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. library.opentrons.com [library.opentrons.com]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Approaches to 6-Chloropyrimidin-2(1H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-chloropyrimidin-2(1H)-one derivatives. These compounds are valuable intermediates in the development of novel pharmaceuticals and agrochemicals, owing to the versatile reactivity of the pyrimidine core and the chloro-substituent. The protocols outlined below are based on established cyclocondensation and chlorination strategies, offering reliable routes to this important class of heterocyclic compounds.
Introduction
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The introduction of a chlorine atom at the 6-position of the pyrimidin-2(1H)-one core provides a key handle for further functionalization through nucleophilic substitution reactions, making this compound and its derivatives highly sought-after building blocks in medicinal chemistry and materials science.
This application note details a robust and scalable two-step synthetic sequence for the preparation of 6-chlorouracil, a closely related derivative of the target compound, which serves as an excellent illustrative example of the synthetic strategy. The protocol involves an initial cyclocondensation reaction to form the pyrimidine ring, followed by a chlorination step.
Synthetic Strategy Overview
The primary synthetic route highlighted involves two key transformations:
-
Cyclocondensation: Formation of the pyrimidine ring system through the condensation of a suitable three-carbon precursor with urea.
-
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using a chlorinating agent.
This strategy is exemplified by the synthesis of 6-chlorouracil, starting from diethyl malonate and urea.
Figure 1. Overall synthetic workflow for the preparation of 6-chlorouracil, a representative 6-chloropyrimidinone derivative.
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)
This protocol describes the cyclocondensation of diethyl malonate and urea to form the pyrimidine ring.
Materials:
-
Diethyl malonate
-
Urea
-
Acetic acid
-
Acetic anhydride
-
Ethanol
Procedure:
-
To a reaction vessel containing 120 g of acetic acid, add diethyl malonate (52 g, 0.5 mol) and urea (32 g, 0.43 mol).
-
Heat the mixture to 70°C with stirring.
-
Slowly add acetic anhydride (90 g, 0.88 mol) dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 90°C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 180 g of ethanol. A yellow solid will precipitate.
-
Recrystallize the crude product from ethanol and dry to obtain the final product.
Protocol 2: Synthesis of 6-Chlorouracil
This protocol details the chlorination of the pyrimidine-2,4,6(1H,3H,5H)-trione intermediate.
Materials:
-
Pyrimidine-2,4,6(1H,3H,5H)-trione
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Methanol
Procedure:
-
In a reaction vessel, add pyrimidine-2,4,6(1H,3H,5H)-trione (49.7 g, 0.35 mol) to phosphorus oxychloride (557 g).
-
Cool the mixture to 0°C.
-
Slowly add water (9.5 g) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and allow it to react for 5 hours. The solution will turn brown.
-
After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.
-
Dissolve the residue in methanol, which will cause the product to precipitate as a solid.
Data Summary
The following table summarizes the quantitative data for the synthesis of 6-chlorouracil.
| Step | Reactants | Reagent/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Diethyl malonate, Urea | Acetic acid, Acetic anhydride | 90 | 3 | Pyrimidine-2,4,6(1H,3H,5H)-trione | 81.3 |
| 2 | Pyrimidine-2,4,6(1H,3H,5H)-trione | Phosphorus oxychloride, Water | 80 | 5 | 6-Chlorouracil | ~75.7 (calculated from overall) |
| Overall | Diethyl malonate, Urea | 6-Chlorouracil | 61.5 |
Application to this compound Synthesis
The synthesis of the specific target, this compound, can be envisioned by modifying the starting materials in the cyclocondensation step. Instead of diethyl malonate, which possesses two ester groups leading to the 4,6-dioxo substitution pattern of uracil, a three-carbon synthon with a single group that can cyclize with urea to form the 2-one and a precursor to the 6-chloro group is required.
Potential starting materials for the synthesis of the this compound backbone could include:
-
3-Chloropropiolic acid derivatives: The triple bond and the chloro substituent are suitably positioned to react with urea.
-
3,3-Dichloropropenoyl derivatives: These compounds could undergo cyclocondensation with urea, with subsequent elimination to form the chloro-substituted pyrimidinone.
The general workflow for such a synthesis is depicted below.
Figure 2. Proposed synthetic route to this compound via cyclocondensation.
Further investigation and optimization of reaction conditions would be necessary to establish a high-yielding protocol for this specific target molecule. The chlorination of a pre-formed pyrimidin-2(1H)-one at the 6-position, analogous to the second step in the 6-chlorouracil synthesis, also represents a viable alternative synthetic strategy.
Experimental protocol for the synthesis of 6-Chloropyrimidin-2(1H)-one
For Research Use Only
Abstract
This application note provides a detailed experimental protocol for the synthesis of 6-Chloropyrimidin-2(1H)-one, a valuable intermediate in medicinal chemistry and drug development.[1] The described method is based on the chlorination of a hydroxypyrimidine precursor using phosphorus oxychloride (POCl₃). This solvent-free approach offers an efficient and scalable route to the desired product.[2][3][4][5] The protocol includes reagent specifications, reaction conditions, and purification procedures, along with characterization data.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core, which is a common scaffold in biologically active molecules.[1] Its utility as a precursor in the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents, makes a reliable synthetic protocol essential for researchers in organic synthesis and drug discovery.[1] The presented method details the conversion of a hydroxypyrimidine to the corresponding chloropyrimidine using phosphorus oxychloride, a widely used and effective chlorinating agent for such transformations.[2][3]
Experimental Protocol
Materials and Equipment
-
Starting Material: 2,6-Dihydroxypyrimidine (Barbituric acid tautomer) or Isocytosine
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Base: Pyridine
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Other: Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Deionized water, Ice
-
Equipment: High-pressure reaction vessel (sealed reactor), heating mantle with temperature control, magnetic stirrer, rotary evaporator, glassware for extraction and filtration, thin-layer chromatography (TLC) plates (silica gel), NMR tube, IR spectrometer, Mass spectrometer.
Synthesis Procedure
A plausible synthetic route involves the chlorination of a suitable hydroxypyrimidine precursor, such as 2,6-dihydroxypyrimidine, using phosphorus oxychloride.
-
Reaction Setup: In a high-pressure reaction vessel, combine 2,6-dihydroxypyrimidine (1 equivalent), phosphorus oxychloride (2 equivalents), and pyridine (2 equivalents).
-
Reaction Conditions: Seal the reactor and heat the mixture to 160°C with vigorous stirring for 2 hours.[2][3]
-
Work-up:
-
After cooling the reactor to room temperature, carefully and slowly quench the reaction mixture by adding it to a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₄H₃ClN₂O | [1] |
| Molecular Weight | 130.53 g/mol | [1] |
| CAS Number | 80927-55-5 | |
| Appearance | White to off-white solid | |
| Melting Point | 153 °C | |
| Storage Conditions | 2-8°C, in a well-closed container |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is performed under high pressure and temperature. Use a properly rated and inspected pressure vessel.
-
The quenching and neutralization steps are exothermic and may release gases. Perform these steps slowly and with adequate cooling.
-
Pyridine is a flammable and toxic liquid. Handle it in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. New procedure for the chlorination of pyrimidine and purine nucleosides (Journal Article) | OSTI.GOV [osti.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of 6-Chloropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-chloropyrimidin-2(1H)-one in various palladium-catalyzed cross-coupling reactions. The pyrimidine scaffold is a crucial core in numerous therapeutic agents, and the functionalization of this ring system via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is of significant interest in medicinal chemistry and drug discovery.[1] this compound serves as a versatile intermediate in the synthesis of novel kinase inhibitors, antiviral, and anticancer agents.[2]
The chlorine atom at the 6-position of the pyrimidinone ring is amenable to substitution through common cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the introduction of a diverse range of aryl, heteroaryl, alkyl, amino, and alkynyl substituents, providing a powerful tool for generating compound libraries for drug discovery programs.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 6-arylpyrimidin-2(1H)-one derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[1]
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The successful Suzuki-Miyaura coupling of chloropyrimidines is highly dependent on the reaction conditions. Below is a summary of typical conditions that can be adapted for this compound as a starting point for optimization.[1][3]
| Parameter | Condition | Notes | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective. Pre-catalysts can also be used. | [3] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often beneficial. | [1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is commonly used. | [1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is typical. | [1][4] |
| Temperature | 80-110 °C | Microwave irradiation can shorten reaction times. | [3][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between this compound and a variety of primary and secondary amines. This reaction is widely used in the synthesis of pharmaceutically relevant compounds.[6] The success of this reaction is highly dependent on the choice of a suitable palladium catalyst, ligand, and base.[7]
Optimized Reaction Conditions for Buchwald-Hartwig Amination
For the amination of chloropyrimidines, careful selection of the catalytic system is crucial to achieve good yields and avoid side reactions. The following conditions are a good starting point for optimization.[6][7]
| Parameter | Condition | Notes | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred. | [7] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are highly effective. | [7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide is a common strong base for this reaction. | [6] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are required. | [6] |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. | [7] |
| Atmosphere | Inert (Argon or Nitrogen) | Strict exclusion of oxygen is critical for catalyst stability. | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[6][7]
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube, followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 6-alkynylpyrimidin-2(1H)-one derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
Optimized Reaction Conditions for Sonogashira Coupling
The efficiency of the Sonogashira coupling is influenced by the choice of catalysts, base, and solvent. The following provides a set of starting conditions for optimization.[2][8]
| Parameter | Condition | Notes | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both are commonly used and effective. | [2] |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts. | [2] |
| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is required to neutralize the HX formed. | [8] |
| Solvent | DMF, THF, Acetonitrile | Anhydrous, degassed solvents are necessary. | [8] |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts from oxidation. | [2] |
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[2]
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes: 6-Chloropyrimidin-2(1H)-one as a Versatile Intermediate for Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloropyrimidin-2(1H)-one as a key intermediate in the synthesis of novel antiviral agents. This document details the synthetic routes, presents quantitative data on the antiviral activity of derived compounds, and provides experimental protocols for key reactions.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its pyrimidine core is a key structural motif in numerous biologically active compounds, including antiviral drugs. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the introduction of a wide variety of functional groups and the creation of diverse chemical libraries for antiviral screening.[1][2] This reactivity makes it an ideal starting material for the synthesis of modified nucleoside analogs and other pyrimidine derivatives that can interfere with viral replication.[3][4]
Synthesis of Antiviral Pyrimidine Derivatives
A common strategy for the synthesis of antiviral agents from this compound involves the nucleophilic substitution of the C6-chloro group with various nucleophiles, such as alcohols, amines, and thiols.[1][2] A particularly relevant class of antiviral compounds synthesized from pyrimidine intermediates are the 6-alkoxypyrimidine derivatives, which have shown inhibitory activity against a range of viruses.
The general synthetic approach involves the reaction of a 6-hydroxypyrimidine, which can be obtained from this compound, with an appropriate alkylating agent. For instance, the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, potent antiviral agents, proceeds through the O-alkylation of a 6-hydroxypyrimidine derivative.[5] These compounds have demonstrated significant activity against herpesviruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (HIV-1, HIV-2).[5]
Antiviral Activity of 6-Substituted Pyrimidinone Derivatives
The antiviral efficacy of pyrimidine derivatives synthesized using this compound as a precursor can be evaluated through various in vitro assays. A selection of 6-[2-(phosphonomethoxy)alkoxy]pyrimidine derivatives has demonstrated potent and broad-spectrum antiviral activity.
| Compound | Virus | Antiviral Activity (IC₅₀, µg/mL) |
| 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV-1 (IIIB) | 0.2 |
| HIV-2 (ROD) | 0.2 | |
| HSV-1 (KOS) | 5.0 | |
| HSV-2 (G) | 5.0 | |
| VZV (TK+) | 1.0 | |
| CMV (AD-169) | 5.0 | |
| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | HIV-1 (IIIB) | 0.04 |
| HIV-2 (ROD) | 0.04 | |
| HSV-1 (KOS) | 1.0 | |
| HSV-2 (G) | 1.0 | |
| VZV (TK+) | 0.2 | |
| CMV (AD-169) | 1.0 | |
| 2-amino-4-hydroxy-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | HIV-1 (IIIB) | >100 |
| HSV-1 (KOS) | 10 | |
| VZV (TK+) | 2.0 | |
| CMV (AD-169) | 10 |
Data is representative and compiled from studies on 6-alkoxypyrimidine derivatives.[5]
Experimental Protocols
Protocol 1: General Synthesis of 6-Alkoxy-Substituted Pyrimidinone Derivatives
This protocol describes a general method for the synthesis of 6-alkoxy-substituted pyrimidinone derivatives from this compound via a 6-hydroxypyrimidine intermediate.
Step 1: Synthesis of 6-Hydroxypyrimidin-2(1H)-one
A mixture of this compound and an aqueous solution of a strong base (e.g., sodium hydroxide) is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., hydrochloric acid) to precipitate the product. The solid is then filtered, washed with water, and dried to yield 6-hydroxypyrimidin-2(1H)-one.
Step 2: Synthesis of 6-[2-(Diisopropylphosphorylmethoxy)ethoxy]pyrimidine Derivative
To a solution of the 6-hydroxypyrimidine derivative (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is added. The mixture is stirred at room temperature, followed by the addition of diisopropyl 2-(chloroethoxy)methylphosphonate (1.1 equivalents). The reaction mixture is then heated, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired O-alkylated product.[5]
Step 3: Deprotection to the Free Phosphonic Acid
The diisopropyl ester from the previous step is dissolved in a suitable solvent, and bromotrimethylsilane is added. The reaction is stirred at room temperature. After the reaction is complete, the solvent is evaporated, and the residue is hydrolyzed to afford the final phosphonic acid derivative.[5]
Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol details a standard method for determining the antiviral activity of synthesized compounds.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero cells for HSV)
-
Virus stock with a known titer
-
Synthesized pyrimidine derivatives
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT reagent for cell viability assessment
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that allows for confluent monolayer formation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a viral adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the viral cytopathic effect (CPE) is evident in the untreated virus-infected control wells.
-
Quantification of Antiviral Activity: Assess cell viability using the MTT assay. The concentration of the compound that inhibits the viral CPE by 50% (IC₅₀) is then calculated.
Visualizations
Caption: Synthetic and evaluation workflow for antiviral pyrimidine derivatives.
Caption: Mechanism of action of pyrimidine-based antiviral polymerase inhibitors.
References
- 1. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against HSV and HCMV: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 6-Chloropyrimidin-2(1H)-one with Amines and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 6-chloropyrimidin-2(1H)-one with various amines and other nucleophiles. The resulting 6-substituted pyrimidin-2(1H)-one derivatives are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis. The pyrimidine ring is a common feature in many biologically active compounds, and the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a variety of functional groups, making it a key intermediate in the synthesis of diverse compound libraries for drug discovery programs. The derivatives of this compound have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
The general reaction scheme involves the displacement of the chloride ion by a nucleophile, such as an amine, thiol, or alkoxide, to form a new carbon-nucleophile bond. The reaction is typically facilitated by a base and can be carried out under conventional heating or microwave irradiation.
Data Presentation: Reaction of this compound with Amines
The following table summarizes typical reaction conditions and reported yields for the synthesis of 6-aminopyrimidin-2(1H)-one derivatives.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | K₂CO₃ | 80 | 6 | 75-85 |
| Substituted Anilines | DMF | p-TSA | 90 | 4 | 34-76[1] |
| Aliphatic Amines | Ethanol | DIPEA | Reflux | 2-24 | 70-95 |
| Primary/Secondary Amines | N/A | Triethylamine | 80-90 | 5-12 | 81-85[2] |
Note: Yields are highly dependent on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with Aromatic Amines
This protocol describes a general method for the synthesis of 6-(arylamino)pyrimidin-2(1H)-one derivatives.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
p-Toluenesulfonic acid (PTSA) (4.0 equivalents)[1]
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add the substituted aniline (1.1 equivalents) and p-toluenesulfonic acid (4.0 equivalents).[1]
-
Heat the reaction mixture to 90 °C and stir for 4 hours under a nitrogen atmosphere.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol).
Protocol 2: General Procedure for the Reaction of this compound with Aliphatic Amines
This protocol outlines a general method for the synthesis of 6-(alkylamino)pyrimidin-2(1H)-one derivatives.
Materials:
-
This compound
-
Aliphatic amine (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Ethanol or other suitable polar aprotic solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating and reflux condenser
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the aliphatic amine (1.2 equivalents) followed by DIPEA (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (General Approach)
This protocol provides a general approach for the synthesis of 6-(alkyl/arylthio)pyrimidin-2(1H)-one derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Sodium hydride (NaH) or other suitable base (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 equivalents) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the application of this compound derivatives in drug discovery.
References
Application Notes and Protocols for the Synthesis of Fused Pyrimidine Heterocycles from 6-Chloropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of diverse fused pyrimidine heterocycles, utilizing the versatile starting material, 6-chloropyrimidin-2(1H)-one. The protocols detailed herein, alongside tabulated data and mechanistic diagrams, are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The fused pyrimidine scaffolds discussed are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors, antimicrobial agents, and microtubule modulators.
Introduction
This compound is a key building block in heterocyclic synthesis. The presence of a reactive chlorine atom at the 6-position allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and annulation to form fused ring systems. The pyrimidinone core itself is a common feature in many pharmacologically active compounds. This document outlines methodologies for the synthesis of several important classes of fused pyrimidines, namely pyrimido[4,5-d]pyrimidines, triazolo[4,3-a]pyrimidines, and thiazolo[5,4-d]pyrimidines, starting from this compound.
Synthetic Strategies and Key Intermediates
The synthesis of the target fused heterocycles from this compound typically involves a multi-step approach. The initial step often involves the conversion of the starting material into a more functionalized pyrimidine intermediate, which then undergoes a subsequent cyclization or annulation reaction. Key synthetic transformations include:
-
Amination/Amidation: Introduction of amino or substituted amino groups at the 6-position via nucleophilic substitution of the chloride.
-
Hydrazinolysis: Displacement of the chloride with hydrazine to form a hydrazinylpyrimidine intermediate, a key precursor for triazole ring formation.
-
Thionation and Amination: Conversion of the pyrimidinone to a thiopyrimidine, followed by introduction of an amino group, to construct precursors for thiazolopyrimidines.
-
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the chloropyrimidine core using Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or amino substituents.
The following diagram illustrates the general synthetic workflow from this compound to various fused pyrimidine systems.
Caption: General workflow for the synthesis of fused pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This protocol outlines a potential route to a pyrimido[4,5-d]pyrimidine scaffold, commencing with the conversion of this compound to a key diaminopyrimidine intermediate.
Step 1a: Synthesis of 2,4-Diamino-6-chloropyrimidine
This step involves the conversion of the pyrimidinone to the corresponding diaminopyrimidine. A common method involves initial chlorination of the 2-position followed by amination. A related synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using POCl₃ has been reported with high yields[1][2][3].
-
Chlorination: To this compound (1 eq.), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq.).
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench by pouring onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropyrimidine.
-
Amination: Dissolve the 2,6-dichloropyrimidine in a suitable solvent (e.g., ethanol) and add an excess of aqueous ammonia.
-
Heat the mixture in a sealed vessel at 100-120 °C for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford 2-amino-6-chloropyrimidin-4-amine.
Step 1b: Cyclocondensation to form the Pyrimido[4,5-d]pyrimidine Core
This step involves the reaction of the diaminopyrimidine with a suitable three-carbon synthon, such as diethyl malonate, in a cyclocondensation reaction[4].
-
To a solution of 2-amino-6-chloropyrimidin-4-amine (1 eq.) in a high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate (1.5 eq.).
-
Heat the mixture to reflux (approximately 250 °C) for 2-4 hours.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude pyrimido[4,5-d]pyrimidine product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Protocol 2: Synthesis of a Triazolo[4,3-a]pyrimidine Derivative
This protocol describes the synthesis of a triazolopyrimidine, which involves the initial formation of a hydrazinylpyrimidine intermediate.
Step 2a: Synthesis of 6-Hydrazinylpyrimidin-2(1H)-one
-
Dissolve this compound (1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (2-3 eq.) to the solution.
-
Heat the reaction mixture under reflux for 4-8 hours.
-
Cool the mixture to room temperature, which may cause the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry to yield 6-hydrazinylpyrimidin-2(1H)-one.
Step 2b: Cyclization to form the Triazolo[4,3-a]pyrimidine Core
The hydrazinylpyrimidine can be cyclized with various one-carbon synthons, such as triethyl orthoformate or formic acid, to form the triazole ring[5][6].
-
Suspend 6-hydrazinylpyrimidin-2(1H)-one (1 eq.) in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux for 6-12 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the triazolo[4,3-a]pyrimidine product.
Protocol 3: Synthesis of a Thiazolo[5,4-d]pyrimidine Derivative
This protocol outlines a possible route to a thiazolopyrimidine, which requires the introduction of sulfur and nitrogen functionalities onto the pyrimidine ring.
Step 3a: Synthesis of 6-Amino-2-mercaptopyrimidine-4(3H)-one
This intermediate can be conceptually derived from this compound through a series of substitutions, although a more direct synthesis from other precursors is common. For the purpose of this protocol, we will assume its availability or synthesis via a multi-step route from the starting material.
Step 3b: Annulation to form the Thiazolo[5,4-d]pyrimidine Core
A common method for the synthesis of thiazolo[5,4-d]pyrimidines involves the reaction of an aminothiopyrimidine with a suitable reagent like formic acid or a derivative[7][8].
-
To 4-amino-5-chloropyrimidine-2-thiol (1 eq.), add an excess of formic acid.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization to afford the desired thiazolo[5,4-d]pyrimidine.
Data Presentation
The following tables summarize representative quantitative data for key reactions involved in the synthesis of fused pyrimidines, including palladium-catalyzed cross-coupling reactions that can be applied to functionalize the this compound core or the resulting fused heterocycles.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines [9][10][11][12][13]
| Entry | Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/H₂O | 100 | 0.25 | 95 |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/H₂O | 100 | 0.25 | 92 |
| 3 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl(chloro)(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)palladium(II) (0.0003) | K₃PO₄ | THF/MeOH | 25 | 16 | 98 |
| 4 | 2,4-Dichloropyrimidine | 3-Furylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 70 |
Table 2: Buchwald-Hartwig Amination of Chloropyrimidines [14][15][16]
| Entry | Chloropyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 3 | 4,6-Dichloropyrimidine | Pyrrolidine | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Dioxane | 110 | 16 | 78 |
| 4 | 2-Chloropyrimidine | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 80 | 12 | 92 |
Signaling Pathway and Mechanism of Action Diagrams
The fused pyrimidine heterocycles synthesized from this compound often exhibit potent biological activities by interacting with specific cellular targets. The following diagrams illustrate the signaling pathways and mechanisms of action for three important classes of targets.
PIM-1 Kinase Signaling Pathway
Certain pyrido[2,3-d]pyrimidines act as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Inhibition of PIM-1 can lead to apoptosis in cancer cells.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Bacterial DNA Gyrase Inhibition
Pyrimido[4,5-b]indoles have been identified as inhibitors of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, leading to bacterial cell death.
Caption: Mechanism of Bacterial DNA Gyrase Inhibition.
Microtubule Depolymerization
Some fused pyrimidines can interfere with microtubule dynamics, a critical process in cell division. By promoting depolymerization, these compounds can induce mitotic arrest and apoptosis in cancer cells.
Caption: Mechanism of Microtubule Depolymerization.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. yufengchemicals.com [yufengchemicals.com]
Application Notes and Protocols for the Scale-up Synthesis of 6-Chloropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocols for the synthesis of 6-chloropyrimidin-2(1H)-one, a key intermediate in the pharmaceutical industry for the development of antiviral and anticancer agents. The described synthetic approach is designed for industrial applications, focusing on efficiency, safety, and scalability.
Introduction
This compound is a heterocyclic compound with the molecular formula C₄H₃ClN₂O.[1] Its structure, featuring a reactive chlorine atom, makes it a versatile building block for the synthesis of a wide range of more complex molecules. The primary application of this compound lies in its role as a crucial intermediate for the production of various active pharmaceutical ingredients (APIs).[1] The protocols outlined below describe a robust and scalable two-step synthesis starting from readily available commercial materials.
Overall Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of a pyrimidine-2,4(1H,3H)-dione (uracil) core via a cyclocondensation reaction. The subsequent step is a selective chlorination of the dihydroxypyrimidine intermediate.
Caption: Overall synthetic pathway for this compound.
Data Presentation: Process Parameters and Expected Results
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of process parameters and expected outcomes for laboratory and pilot-scale production.
Table 1: Synthesis of Uracil (Pyrimidine-2,4(1H,3H)-dione)
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reactants | ||
| Diethyl Malonate | 160 g (1.0 mol) | 16.0 kg (100 mol) |
| Urea | 60 g (1.0 mol) | 6.0 kg (100 mol) |
| Sodium Ethoxide (21% in EtOH) | 324 g (1.0 mol) | 32.4 kg (100 mol) |
| Solvent | ||
| Absolute Ethanol | 500 mL | 50 L |
| Reaction Conditions | ||
| Temperature | 78-82 °C (Reflux) | 78-82 °C (Reflux) |
| Reaction Time | 6-8 hours | 8-10 hours |
| Work-up | ||
| Quenching | Ice-water, Acidification | Ice-water, Acidification |
| Expected Outcome | ||
| Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% |
Table 2: Chlorination of Uracil to this compound
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reactants | ||
| Uracil | 112 g (1.0 mol) | 11.2 kg (100 mol) |
| Phosphorus Oxychloride (POCl₃) | 153 g (1.0 mol) | 15.3 kg (100 mol) |
| Pyridine | 79 g (1.0 mol) | 7.9 kg (100 mol) |
| Reaction Conditions | ||
| Temperature | 150-160 °C | 150-160 °C |
| Reaction Time | 3-5 hours | 4-6 hours |
| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen) |
| Work-up | ||
| Quenching | Crushed Ice | Crushed Ice |
| Expected Outcome | ||
| Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >99% | >98.5% |
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of Uracil (Pyrimidine-2,4(1H,3H)-dione)
This protocol is based on the well-established condensation reaction between an active methylene compound and urea.
Materials:
-
Diethyl malonate
-
Urea
-
Sodium ethoxide (21% solution in ethanol)
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with absolute ethanol.
-
Reagent Addition: While stirring, add sodium ethoxide solution to the reactor. Subsequently, add diethyl malonate, followed by urea.
-
Reaction: Heat the mixture to reflux (78-82 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing crushed ice and water.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Isolation and Drying: Filter the precipitated solid, wash with cold deionized water, and dry in an oven at 80-90 °C to a constant weight.
Caption: Workflow for the synthesis of Uracil.
Protocol 2: Large-Scale Solvent-Free Chlorination of Uracil
This protocol is adapted from a method developed for the large-scale, environmentally friendly chlorination of hydroxypyrimidines.[1]
Materials:
-
Uracil (dried)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Crushed ice
-
Deionized water
Equipment:
-
High-pressure glass reactor or a suitable sealed reactor equipped with a mechanical stirrer, temperature probe, and pressure gauge
-
Heating mantle or oil bath
-
Addition funnel
-
Quenching vessel
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reactor Charging: In a clean and dry sealed reactor, charge the dried uracil.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add pyridine, followed by the slow addition of phosphorus oxychloride (POCl₃). The addition should be controlled to manage any initial exotherm.
-
Reaction: Seal the reactor and heat the mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 3-5 hours. Monitor the reaction progress by HPLC.
-
Quenching: After the reaction is complete, cool the reactor to room temperature. In a separate, well-ventilated area, prepare a vessel with a large amount of crushed ice. Slowly and carefully add the reaction mixture to the crushed ice with efficient stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Purification and Drying: Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral, and then dry under vacuum at 50-60 °C to a constant weight.
Caption: Workflow for the chlorination of Uracil.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of POCl₃ is a highly exothermic process. Ensure the quenching vessel is adequately sized and cooled, and the addition of the reaction mixture is performed slowly and with vigorous stirring.
-
High-temperature reactions under pressure should be conducted in appropriate equipment with safety features such as burst discs and pressure relief valves.
-
Pyridine is a flammable and toxic liquid. Handle in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these detailed protocols and safety guidelines, the scale-up synthesis of this compound can be achieved in a safe, efficient, and reproducible manner for industrial applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloropyrimidin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloropyrimidin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, like many crystalline organic compounds, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent screening is recommended to identify the optimal solvent or solvent system. Common solvents to screen for pyrimidine derivatives include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and water, or mixtures thereof.
Q3: What are the likely impurities I might encounter when purifying this compound?
A3: The impurities in a sample of this compound are largely dependent on its synthetic route. Common synthesis methods include cyclization reactions.[1] Potential impurities could include unreacted starting materials, reagents, and side-products from competing reactions. For pyrimidine syntheses, isomeric byproducts can also be a concern.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is particularly useful when dealing with complex mixtures of impurities that have similar solubility profiles to this compound, making recrystallization ineffective. It is also the method of choice for isolating the product from non-crystalline or oily impurities. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Try using a lower-boiling point solvent. Alternatively, lower the temperature at which the compound is dissolved. Reducing the initial concentration of the compound can also help. |
| Poor recovery of the purified compound. | The compound is too soluble in the cold recrystallization solvent. The volume of solvent used was excessive. | Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored or appear impure. | Colored impurities are co-precipitating with the product. | Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the filtration and crystallization steps. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is slow. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of pure this compound can also initiate crystallization. If these fail, slowly evaporating some of the solvent will increase the concentration. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The chosen mobile phase (eluent) has either too high or too low polarity. The column may be overloaded. | Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. Ensure that the amount of crude material loaded onto the column is appropriate for its size. |
| Streaking of the compound on the column or TLC plate. | The compound may be too polar for the stationary phase or is interacting strongly with it. The sample may be overloaded. | Try a more polar mobile phase or consider using a different stationary phase (e.g., alumina instead of silica gel). Applying a more dilute solution of the sample can also mitigate streaking. |
| The compound does not elute from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. For silica gel chromatography, this can be achieved by increasing the proportion of a polar solvent like ethyl acetate or methanol in a non-polar solvent such as hexane. |
Data Presentation
The following tables provide examples of data that should be recorded during the optimization of purification protocols for this compound. The values presented are for illustrative purposes only.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality | Recovery (%) | Purity (%) |
| Ethanol | Low | High | Needles | 85 | 98.5 |
| Water | Very Low | Moderate | Plates | 70 | 99.0 |
| Ethyl Acetate/Hexane (1:2) | Low | High | Prisms | 90 | 99.2 |
| Isopropanol | Moderate | High | - | 65 | 97.8 |
Table 2: Column Chromatography Conditions
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Loading (mg) | Yield (%) | Purity (%) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (1:1) | 10 | 500 | 80 | 99.5 |
| Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2) | 12 | 500 | 82 | 99.3 |
| C18 Reverse Phase Silica | Acetonitrile:Water (70:30) | 5 | 200 | 75 | 99.8 |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of the stationary phase, and then carefully add this to the top of the packed column. Alternatively, a minimal volume of the sample solution can be directly and carefully pipetted onto the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase over time.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using a suitable analytical technique, such as TLC or HPLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
Common side products in 6-Chloropyrimidin-2(1H)-one synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloropyrimidin-2(1H)-one. This guide focuses on identifying and removing common side products to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the chlorination of a uracil derivative, typically 2,6-dihydroxypyrimidine (a tautomer of uracil), using a chlorinating agent such as phosphorus oxychloride (POCl₃). An organic base, like pyridine, is often used as a catalyst and acid scavenger in this reaction.
Q2: What are the most prevalent side products I should expect in this synthesis?
During the chlorination of 2,6-dihydroxypyrimidine with POCl₃, several side products can form. The most common impurities include:
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Unreacted Starting Material: Incomplete reaction can leave residual 2,6-dihydroxypyrimidine in your crude product.
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Over-chlorinated Byproducts: The most significant over-chlorinated byproduct is typically 2,6-dichloropyrimidine. This occurs when both hydroxyl groups of the starting material are replaced by chlorine atoms.
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Phosphorylated Intermediates: The reaction with POCl₃ can sometimes lead to the formation of phosphorylated pyrimidine species. These are often hydrolyzed to the desired product or other byproducts during aqueous workup.[1]
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Polymeric or Tar-like Substances: Excessive heating or prolonged reaction times can lead to the decomposition of reactants and products, resulting in the formation of dark, tarry residues.[1]
Q3: How can I monitor the progress of the reaction to minimize side products?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a pure standard of the product (if available), you can track the consumption of the starting material and the formation of the desired product and byproducts. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low yield of the desired product.
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Possible Cause 1: Incomplete Reaction.
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Solution: Ensure the reaction goes to completion by monitoring it with TLC. If the starting material is still present after the initial reaction time, you may need to extend the reaction time or slightly increase the temperature. However, be cautious as excessive heat can lead to degradation.
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Possible Cause 2: Inactive Reagents.
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Solution: Phosphorus oxychloride is sensitive to moisture. Use a fresh or newly opened bottle of POCl₃ for the best results.[1] Ensure all glassware is thoroughly dried before use.
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Possible Cause 3: Suboptimal Reaction Temperature.
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Solution: The reaction temperature is critical. If it's too low, the reaction may be sluggish. If it's too high, byproduct formation and decomposition can occur.[2] The optimal temperature often lies in the range of 80-110°C.
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Problem 2: The final product is contaminated with a significant amount of 2,6-dichloropyrimidine.
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Possible Cause: Over-chlorination.
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Solution 1: Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Using a molar equivalent of POCl₃ closer to the theoretical amount (one equivalent per hydroxyl group being replaced) can help minimize the formation of the di-chlorinated product.
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Solution 2: Temperature and Time Management: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-chlorinated product. Monitor the reaction closely to stop it once the desired product is maximized.[2]
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Problem 3: The crude product is a dark, oily, or tar-like substance.
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Possible Cause: Decomposition at high temperatures.
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Solution: This is a clear indication that the reaction temperature was too high.[1] It is crucial to maintain careful temperature control throughout the reaction. If possible, use a temperature-controlled heating mantle or oil bath. Consider using a solvent to help moderate the reaction temperature.
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Purification Strategies
Effective purification is crucial to obtaining high-purity this compound. A combination of the following methods is often successful.
Data Presentation: Comparison of Purification Methods
| Purification Method | Key Impurities Removed | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Unreacted starting material, some over-chlorinated product | >98% | Simple, cost-effective for large scales. | May not effectively remove impurities with similar solubility. |
| Column Chromatography | Over-chlorinated byproducts, other minor impurities | >99% | High resolution separation, good for removing closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
| Acid-Base Extraction | Basic and acidic impurities | Variable | Good for removing certain types of impurities. | Product must be stable to pH changes. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for removing unreacted 2,6-dihydroxypyrimidine and can reduce the amount of 2,6-dichloropyrimidine.
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
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Hot Filtration (Optional): If insoluble impurities (like tar) are present, perform a hot gravity filtration.
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Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.
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Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Protocol 2: Column Chromatography (Flash or HPLC)
This method is highly effective for separating this compound from 2,6-dichloropyrimidine.
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Stationary Phase: Silica gel for flash chromatography or a C18 column for reversed-phase HPLC.
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Mobile Phase (Flash Chromatography): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
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Mobile Phase (RP-HPLC): A gradient of acetonitrile in water, often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.[3]
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Procedure:
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Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent.
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Load the solution onto the equilibrated column.
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Elute the column with the mobile phase gradient.
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Collect fractions and analyze them by TLC or analytical HPLC to identify the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Visualizations
Synthesis and Side Product Formation
Caption: Synthetic pathway and common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Optimization of reaction conditions for 6-Chloropyrimidin-2(1H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Chloropyrimidin-2(1H)-one. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address specific challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursors for the synthesis of this compound are pyrimidine derivatives that possess hydroxyl or oxo groups at the 2 and 6 positions, such as uracil or barbituric acid. These groups can be converted to chloro substituents using a suitable chlorinating agent.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.
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Incomplete Reaction:
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Insufficient Reagent: Ensure an adequate excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is used. A large excess of POCl₃ often serves as both the reagent and the solvent.[1]
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Low Reaction Temperature: The chlorination of pyrimidinediones often requires elevated temperatures, typically in the range of 80°C to 160°C.[1] Gradually increasing the reaction temperature may improve the conversion rate.
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Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
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Product Degradation:
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Hydrolysis: The chloro-substituent in the product is susceptible to hydrolysis, reverting back to the starting material or forming other hydroxylated impurities. This is often caused by moisture in the reaction or during workup. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere. During workup, quenching the reaction mixture by pouring it onto ice water can be a critical step where hydrolysis can occur. Neutralizing acidic byproducts with a base during workup can help mitigate this.[1]
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Sub-optimal Reaction Conditions:
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Addition of a Base: For less reactive substrates, the addition of a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[1] These bases can act as catalysts by activating the chlorinating agent.
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Q3: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
Impurity formation is a common challenge. The primary impurities are often related to over-chlorination or incomplete reaction.
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Over-chlorination: When starting with a dihydroxy-pyrimidine, the formation of 2,6-dichloropyrimidine can be a significant side product. To minimize this, consider the following:
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Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the desired mono-chlorinated product.[1]
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Stoichiometry of Chlorinating Agent: While an excess is needed, a very large excess of POCl₃ might favor dichlorination. Careful optimization of the POCl₃ amount is recommended.
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Unreacted Starting Material: As discussed in the low yield section, this can be due to insufficient heating, reaction time, or reagent.
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Hydrolyzed Product: The presence of the starting hydroxypyrimidine in the final product is a clear indication of hydrolysis during the reaction or workup.[1]
Q4: What is the recommended procedure for purifying the final product?
Purification of this compound typically involves the following steps:
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Quenching: The reaction mixture is carefully poured into ice water to decompose the excess POCl₃.
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Extraction: The aqueous mixture is then extracted with an organic solvent, such as dichloromethane (DCM) or ethyl acetate.
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Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
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Recrystallization/Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Chlorination of Uracil using Phosphorus Oxychloride
This protocol describes a general procedure for the synthesis of this compound starting from uracil.
Materials:
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Uracil
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Phosphorus oxychloride (POCl₃)
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Pyridine (optional, as a catalyst)
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Dichloromethane (DCM)
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Ice
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent).
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Optionally, add a catalytic amount of pyridine.
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Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Slowly and carefully, pour the reaction mixture into a beaker containing crushed ice with vigorous stirring in a fume hood.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Chlorination of a Hydroxypyrimidine Precursor
| Entry | Chlorinating Agent | Additive (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | POCl₃ (10 eq) | None | 110 | 4 | 65 | 90 |
| 2 | POCl₃ (10 eq) | Pyridine (0.5 eq) | 110 | 2 | 85 | 95 |
| 3 | POCl₃ (5 eq) | DIPEA (1 eq) | 100 | 3 | 82 | 93 |
| 4 | POCl₃ (10 eq) / PCl₅ (0.2 eq) | None | 120 | 2 | 78 | 92 |
Note: The data presented in this table is illustrative and may vary based on the specific substrate and scale of the reaction.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Troubleshooting guide for low yield in 6-Chloropyrimidin-2(1H)-one reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of 6-Chloropyrimidin-2(1H)-one. The following sections detail common issues, their potential causes, and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, which is commonly prepared by the chlorination of pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) using phosphorus oxychloride (POCl₃).
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Ensure the mixture is heated appropriately (e.g., to 80°C) for a sufficient duration (e.g., 5 hours) as specified in the protocol.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
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Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting materials, solvent, or glassware will consume the reagent and can lead to the formation of unwanted byproducts, thus lowering the yield. It is crucial to use anhydrous conditions, including properly dried glassware.[1]
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Improper Stoichiometry: An incorrect ratio of barbituric acid to phosphorus oxychloride can result in either an incomplete reaction or the formation of side products.
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Suboptimal Temperature Control: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products or over-chlorination.[1]
Q2: My final product is a dark, impure solid. What are the likely impurities and how can I remove them?
A2: The formation of a dark, impure product suggests the presence of side products or unreacted starting materials.
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Unreacted Starting Material: If the reaction did not go to completion, the final product may be contaminated with pyrimidine-2,4,6(1H,3H,5H)-trione. Purification via recrystallization from a suitable solvent, such as ethanol, is an effective method to remove this impurity.[1]
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Over-chlorinated Byproducts: Although the target is a mono-chlorinated pyrimidine, harsh reaction conditions (high temperature, prolonged reaction time, or excess chlorinating agent) can lead to the formation of dichlorinated or trichlorinated pyrimidines. Careful control of the reaction parameters is essential to minimize these byproducts.
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Polymeric Materials: The reaction can sometimes produce polymeric tars, which contribute to the dark color of the crude product. These are often less soluble and can be removed during the recrystallization process.
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Hydrolysis Product: If the workup is not performed carefully, the this compound can hydrolyze back to the starting hydroxypyrimidine. This can be minimized by quenching the reaction mixture in ice-cold water and promptly working up the product.
Q3: The reaction with phosphorus oxychloride is very vigorous and difficult to control. How can I manage this?
A3: The reaction between phosphorus oxychloride and water or other protic substances is highly exothermic.
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Slow and Controlled Addition: When adding reagents, especially water during the workup, it is critical to do so slowly and with efficient cooling (e.g., in an ice bath).[1] Dropping funnels are recommended for the controlled addition of liquids.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric moisture.
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Adequate Cooling: Ensure that the reaction vessel is adequately cooled, particularly during the initial mixing of reagents and the quenching step.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound from pyrimidine-2,4,6(1H,3H,5H)-trione.
| Parameter | Value | Reference |
| Starting Material | Pyrimidine-2,4,6(1H,3H,5H)-trione | [1] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Reaction Temperature | 80°C | [1] |
| Reaction Time | 5 hours | [1] |
| Typical Yield | 75.6% | [1] |
| Melting Point | 280-282°C | [1] |
| Purity (by HPLC) | 98.5% | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the chlorination of pyrimidine-2,4,6(1H,3H,5H)-trione.
Materials:
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Pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid)
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Phosphorus oxychloride (POCl₃)
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Water
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Methanol
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Ethanol
Procedure:
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To a reaction vessel, add pyrimidine-2,4,6(1H,3H,5H)-trione (0.35 mol).
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Cool the vessel to 0°C using an ice bath.
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Carefully and slowly add phosphorus oxychloride (557g).
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Slowly and dropwise, add water (9.5g) to the reaction mixture, maintaining the temperature at 0°C. Caution: This addition is highly exothermic.
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After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 5 hours. The solution should turn brown.[1]
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After 5 hours, cool the reaction mixture to room temperature.
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Remove the unreacted phosphorus oxychloride under reduced pressure.
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Dissolve the resulting residue in methanol. This will cause the product to precipitate as a solid.
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Filter the solid product.
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Recrystallize the crude product from ethanol and dry to obtain the final product.[1]
Product Characterization:
The final product, this compound, should be a crystalline solid.
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Melting Point: 280-282°C[1]
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Purity (HPLC): >98%[1]
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¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the N-H proton and two doublets in the aromatic region for the C-H protons of the pyrimidine ring.
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¹³C NMR (DMSO-d₆): Expected signals would include those for the carbonyl carbon and the carbons of the pyrimidine ring.
Visualizing the Workflow and Logic
Reaction Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
Reaction Pathway
The following diagram outlines the synthetic pathway from barbituric acid to this compound.
Caption: The chlorination of barbituric acid to yield the target product.
References
Stability and degradation of 6-Chloropyrimidin-2(1H)-one under different conditions
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and technical databases, we have determined that there is a significant lack of publicly available data regarding the specific stability and degradation pathways of 6-Chloropyrimidin-2(1H)-one under various experimental conditions. While general principles of stability testing for heterocyclic compounds and pyrimidine derivatives are well-established, specific quantitative data, such as degradation rates and identified degradation products for this particular compound, are not readily accessible.
This Technical Support Center, therefore, provides a generalized framework based on established knowledge of forced degradation studies for similar molecules. The experimental protocols and potential degradation pathways described are intended as a guide for researchers to design their own stability studies for this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes only, representing the type of results that would be obtained from such studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential issues and questions that may arise during the handling, storage, and experimental use of this compound.
1. Storage and Handling
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Q: What are the recommended storage conditions for this compound?
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A: Based on general knowledge of chlorinated heterocyclic compounds, it is recommended to store this compound in a cool, dry, and dark place. Long-term storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.
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Q: I observed a change in the color of my this compound sample over time. What could be the cause?
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A: Color change can be an indicator of degradation, potentially due to exposure to light, air (oxidation), or moisture. It is crucial to perform analytical testing (e.g., HPLC-UV, LC-MS) to assess the purity of the sample and identify any potential degradation products. Refer to the troubleshooting guide below.
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Troubleshooting: Unexpected Sample Degradation
| Symptom | Potential Cause | Recommended Action |
| Change in physical appearance (color, clumping) | Exposure to light, moisture, or oxygen. | Store the compound in an amber vial, in a desiccator, under an inert atmosphere. Re-test purity before use. |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound. | Characterize the new peaks using LC-MS to identify potential degradation products. Review storage and handling procedures. |
| Inconsistent experimental results | Use of a degraded sample. | Always use a freshly characterized batch of this compound for critical experiments. Establish a regular purity testing schedule for stored batches. |
2. Stability in Solution
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Q: How stable is this compound in common laboratory solvents?
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A: The stability in solution will depend on the solvent, pH, and temperature. For pyrimidine derivatives, hydrolysis can be a concern, especially under acidic or basic conditions. It is recommended to prepare solutions fresh and store them at low temperatures for short periods. A preliminary stability study in the chosen solvent system is highly recommended.
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Q: I am seeing a decrease in the concentration of my this compound stock solution over a few days. Why is this happening?
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A: This is likely due to degradation in solution. The rate of degradation can be influenced by pH, temperature, and light exposure. See the troubleshooting guide for mitigation strategies.
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Troubleshooting: Instability in Solution
| Symptom | Potential Cause | Recommended Action |
| Decreasing peak area of the main compound over time in HPLC | Hydrolysis, photolysis, or oxidative degradation in solution. | Prepare solutions fresh before each experiment. If storage is necessary, store at -20°C or below in amber vials. Buffer the solution to a neutral pH if compatible with the experiment. |
| Formation of precipitates in the solution | Poor solubility or formation of insoluble degradation products. | Filter the solution before use. Re-evaluate the choice of solvent and concentration. |
Hypothetical Degradation Profile: Data Tables
The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies on this compound. These are not real experimental results.
Table 1: Hypothetical Hydrolytic Stability of this compound
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 15% | Pyrimidin-2,6(1H,3H)-dione |
| 48 | 28% | Pyrimidin-2,6(1H,3H)-dione | |
| pH 7 Buffer (60°C) | 24 | < 2% | Not Detected |
| 48 | < 3% | Not Detected | |
| 0.1 M NaOH (60°C) | 24 | 45% | Ring-opened products |
| 48 | 78% | Ring-opened products |
Table 2: Hypothetical Photostability of this compound (Solid State)
| Light Source | Exposure Duration | % Degradation | Major Degradation Product(s) |
| UV Light (254 nm) | 24 hours | 8% | Dimerized products |
| 48 hours | 15% | Dimerized products, Photohydrolysis products | |
| White Light (ICH Q1B) | 7 days | < 5% | Not Detected |
Table 3: Hypothetical Oxidative and Thermal Stability of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Product(s) |
| 3% H₂O₂ (Room Temp) | 24 hours | 10% | N-oxide derivatives, Hydroxylated pyrimidines |
| Dry Heat (80°C) | 7 days | < 2% | Not Detected |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. Researchers should adapt these methodologies to their specific laboratory conditions and analytical instrumentation.
1. Protocol for Hydrolytic Degradation Study
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
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Neutral: Dilute the stock solution with purified water (pH ~7) to a final concentration of 100 µg/mL.
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Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
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Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
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Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48 hours).
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Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method. Use LC-MS/MS to identify major degradation products.
2. Protocol for Photostability Study
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Sample Preparation: Place a thin layer of solid this compound in a transparent container (e.g., petri dish). Prepare a parallel sample wrapped in aluminum foil as a dark control.
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Light Exposure: Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
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Time Points: Collect samples at appropriate time intervals.
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Sample Analysis: Dissolve the collected solid samples in a suitable solvent and analyze by HPLC-UV to determine the extent of degradation.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting forced degradation studies.
Potential Degradation Signaling Pathway
Caption: Potential degradation pathways of this compound.
Technical Support Center: Improving Regioselectivity of Reactions Involving 6-Chloropyrimidin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrimidin-2(1H)-one. The focus is on improving the regioselectivity of common reactions such as N-alkylation and N-arylation.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reaction sites on this compound?
A1: this compound is an ambident nucleophile with multiple potential reaction sites. The primary competition is between the two ring nitrogen atoms, N1 and N3, and the exocyclic oxygen atom for electrophilic attack. This leads to the potential formation of N1-substituted, N3-substituted, and O-substituted products.
Q2: What are the key factors that influence the regioselectivity of N-alkylation vs. O-alkylation?
A2: The regioselectivity between N-alkylation and O-alkylation is influenced by several factors, including the nature of the base, the solvent, the electrophile, and the reaction temperature. Hard and soft acid-base (HSAB) theory is a useful concept here. The nitrogen atoms are generally softer nucleophiles, while the oxygen atom is a harder nucleophile. Therefore, softer electrophiles tend to favor N-alkylation, while harder electrophiles favor O-alkylation.
Q3: How can I favor N1- over N3-alkylation?
A3: The regioselectivity between N1 and N3 is a more subtle challenge. Steric hindrance can play a significant role. The N1 position is generally less sterically hindered than the N3 position, which is flanked by the chloro and carbonyl groups. Therefore, bulky electrophiles may preferentially react at the N1 position. The choice of base and solvent can also influence the tautomeric equilibrium of the pyrimidinone ring, which in turn affects the relative nucleophilicity of the N1 and N3 positions.
Q4: Can the chlorine at the C6 position be displaced?
A4: Yes, the chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity adds another layer of complexity to reactions with this compound, as nucleophiles can potentially react at the C6 position in addition to N1, N3, and O-positions. The reaction conditions will determine the outcome.
Troubleshooting Guide
Problem 1: My N-alkylation reaction is giving a mixture of N1 and N3 isomers.
| Possible Cause | Troubleshooting Recommendation |
| Steric hindrance of the electrophile is not sufficient to differentiate between N1 and N3. | - Use a bulkier alkylating agent if your synthetic route allows. - Introduce a bulky protecting group at a nearby position to sterically block one of the nitrogen atoms. |
| The reaction is under thermodynamic control, leading to a mixture of stable isomers. | - Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be a single isomer. - Shorten the reaction time and monitor the progress closely by TLC or LC-MS to isolate the initial product before potential isomerization. |
| The base used is not optimal for selective deprotonation. | - Experiment with different bases. A weaker base might selectively deprotonate one nitrogen over the other. - Consider using a metal salt to chelate the substrate and direct the alkylation to a specific nitrogen. |
Problem 2: I am getting the O-alkylated product instead of the desired N-alkylated product.
| Possible Cause | Troubleshooting Recommendation |
| Use of a hard electrophile. | - Switch to a softer electrophile. For example, use an alkyl iodide instead of an alkyl chloride. |
| The reaction conditions favor the thermodynamic product (O-alkylation). | - Lower the reaction temperature and shorten the reaction time to favor the kinetic product (N-alkylation).[1] |
| The choice of base and solvent favors O-alkylation. | - Use a non-polar solvent to disfavor the formation of the harder oxygen anion. - Cesium carbonate (Cs2CO3) has been reported to favor O-alkylation in related systems, so consider using a different base like potassium carbonate (K2CO3) or sodium hydride (NaH) to favor N-alkylation. |
Problem 3: Low yield and formation of multiple byproducts.
| Possible Cause | Troubleshooting Recommendation |
| Decomposition of starting material or product. | - Lower the reaction temperature. - Ensure an inert atmosphere if your reagents are sensitive to air or moisture. |
| Competing nucleophilic substitution at the C6-chloro position. | - Use a less nucleophilic base. - Choose reaction conditions that favor N-alkylation over SNAr, such as lower temperatures and less polar solvents. |
| Incomplete reaction. | - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. - Use a more reactive electrophile (e.g., an alkyl iodide or triflate). |
Quantitative Data on Regioselectivity
The following tables summarize how reaction conditions can influence the regioselectivity of alkylation on pyrimidinone scaffolds, based on data from related systems. These should be used as a guide for optimizing reactions with this compound.
Table 1: Effect of Base on N- vs. O-Alkylation of 4,6-diphenylpyrimidin-2(1H)-one with Propargyl Bromide
| Base | Solvent | Temperature | N-Product (%) | O-Product (%) |
| K2CO3 | DMF | Room Temp | 42 | 58 |
| Cs2CO3 | DMF | Room Temp | Low | High (predominantly) |
Data extrapolated from studies on related pyrimidinone systems.
Table 2: General Guidelines for Favoring N- or O-Alkylation
| To Favor: | Electrophile Characteristics | Base | Solvent | Temperature |
| N-Alkylation | Soft (e.g., Alkyl Iodide) | K2CO3, NaH | Non-polar | Lower |
| O-Alkylation | Hard (e.g., Alkyl Chloride) | Cs2CO3 | Polar | Higher |
Experimental Protocols
General Protocol for N-Alkylation of this compound (starting point for optimization)
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere, add a base (1.1 - 1.5 eq.). Examples of bases include NaH, K2CO3, or Cs2CO3.
-
Stir the mixture at a specified temperature (e.g., 0 °C, room temperature, or elevated) for 30-60 minutes to allow for deprotonation.
-
Add the alkylating agent (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Visualizations
Caption: Competing reaction pathways for the alkylation of this compound.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
Overcoming challenges in the chlorination of pyrimidinone rings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of pyrimidinone rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the chlorination of pyrimidinone rings?
The most frequent challenges include low reaction yields, the formation of byproducts, and difficulties in purifying the final chlorinated pyrimidinone product. Common byproducts can include over-chlorinated pyrimidines, where more chlorine atoms are introduced than desired, and hydrolysis products, where the chloro group reverts to a hydroxyl group during the reaction or workup.[1] Under harsh conditions, ring-opening or rearrangement can also occur.[1]
Q2: Which chlorinating agent is most commonly used, and what are the typical reaction conditions?
Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting hydroxypyrimidines to their chloro derivatives.[1][2] Reactions are often conducted at elevated temperatures, sometimes in a sealed reactor, and may involve the use of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) to accelerate the reaction.[1][3]
Q3: How does temperature affect the selectivity of the chlorination reaction?
Temperature is a critical parameter for controlling selectivity.[1] Lower temperatures can enhance selectivity, for instance, favoring a desired monochlorinated product over a dichlorinated one. However, this may lead to incomplete conversion or significantly longer reaction times.[1] Conversely, high temperatures can drive the reaction to completion but may increase the formation of over-chlorinated and other side products.[1]
Q4: What is the role of solvents in pyrimidinone chlorination, and are solvent-free options available?
Solvents must be chosen carefully as they can sometimes participate in side reactions. For example, using DMF in Vilsmeier-Haack conditions can lead to the incorporation of the solvent into byproducts.[1] For large-scale synthesis, solvent-free chlorination using equimolar amounts of POCl₃ in a sealed reactor has been shown to be an effective, environmentally friendly, and safer alternative, often resulting in high yields and simplified workup procedures.[3][4][5]
Q5: Are there alternatives to phosphorus oxychloride for chlorination?
Yes, other chlorinating agents can be used, although they are less common for this specific transformation. These include phosgene (COCl₂) and thiophosgene (CSCl₂), which have been used for the synthesis of chlorinated pyrimidines and related heterocycles.[6][7][8][9]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity | For less reactive substrates, consider adding a tertiary amine base such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) to activate the pyrimidinone ring.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts using TLC or LCMS. Some reactions may require heating in a sealed reactor to achieve the necessary temperatures (e.g., 140-160 °C).[1][3] |
| Poor Solubility of Starting Material | If the starting material has poor solubility, consider using a co-solvent. Be mindful that the co-solvent should be inert to the chlorinating agent. Alternatively, solvent-free conditions in a sealed reactor can be an effective strategy.[1][3] |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to prevent premature quenching of the chlorinating agent.[1] |
Problem 2: Formation of Significant Byproducts
| Byproduct Type | Potential Cause | Suggested Solution |
| Over-chlorination | High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed.[1] |
| Hydrolysis Product (Hydroxypyrimidinone) | Incomplete reaction or exposure to water during workup. | Ensure the reaction goes to completion. During workup, quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring. This neutralizes acidic byproducts that can catalyze hydrolysis.[1] |
| Solvent-Related Impurities | The solvent (e.g., DMF) is reacting under the reaction conditions. | Change to a non-reactive solvent or consider a solvent-free approach.[1] |
Problem 3: Difficulties in Product Purification
| Issue | Suggested Solution |
| "Oiling out" during crystallization | This occurs when the compound's melting point is lower than the solution's temperature. Try increasing the solvent volume, allowing the solution to cool more slowly, or experimenting with a different solvent system (e.g., heptane/ethyl acetate, methanol/water).[10] |
| Low yield after recrystallization | This may be due to using too much solvent, premature crystallization on the filter paper, or an inappropriate solvent choice. Concentrate the mother liquor for a second crop of crystals, use a pre-heated funnel for filtration, and select a solvent in which the product has a steep solubility curve (sparingly soluble at room temperature, highly soluble when hot).[10] |
| Persistent impurities | If crystallization is ineffective, consider other purification techniques such as column chromatography on silica gel or distillation if the product is thermally stable. |
Experimental Protocols
Protocol 1: General Chlorination of a Hydroxypyrimidine using POCl₃
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxypyrimidine starting material.
-
Reagent Addition : Carefully add phosphorus oxychloride (POCl₃) (typically in excess, or 1-2 equivalents for solvent-free conditions). If required, add a tertiary amine base (e.g., pyridine, 1 equivalent).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-120°C, or up to 160°C in a sealed reactor for solvent-free methods) and monitor the progress by TLC or LCMS.[3][11]
-
Workup : After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.[1]
-
Neutralization : Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is between 8 and 9.[1]
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).[1]
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purification : Purify the crude product by recrystallization or column chromatography.[10]
Protocol 2: Synthesis of 2-Amino-4-chloropyrimidine from Isocytosine
-
Reaction Setup : In a suitable reaction vessel, add phosphorus oxychloride and isocytosine.
-
Heating : Stir and heat the mixture to 80°C and maintain for 1 hour. Then, increase the temperature to 120°C and reflux for 3 hours.[11]
-
Workup : After reflux, distill to recover the excess phosphorus oxychloride. Drop the remaining reaction liquid into ice water, ensuring the temperature remains below 40°C.[11]
-
Extraction : Perform a multi-stage extraction with dichloromethane.[11]
-
Decolorization and Crystallization : Add activated carbon to the dichloromethane phase for decolorization and filter. Heat the filtrate to 40-60°C to remove the dichloromethane, then add ethanol and stir for 1 hour. Cool to below 0°C and allow to crystallize for 2 hours.[11]
-
Isolation : Filter the mixture to obtain the white solid product, 2-Amino-4-chloropyrimidine. The reported yield is 76.4%.[11]
Visualizations
Caption: Troubleshooting Decision Tree for Pyrimidinone Chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
Analytical methods for monitoring the progress of 6-Chloropyrimidin-2(1H)-one reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 6-Chloropyrimidin-2(1H)-one. The following sections offer detailed solutions and protocols for common challenges encountered during analytical monitoring.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the progress of my this compound reaction?
A1: The optimal analytical technique depends on your specific experimental needs, such as the required level of accuracy, the nature of the reactants and products, and available equipment.[1]
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Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, and cost-effective screening.[1] It is excellent for quickly checking for the consumption of starting material and the formation of the product, especially when there is a significant polarity difference between them.[1]
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High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[1] HPLC allows for precise determination of reaction conversion rates, product purity, and the formation of byproducts.[1] It is highly reproducible and can be coupled with detectors like Mass Spectrometry (MS) for enhanced specificity.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture.[1] It can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time without the need for sample workup.[1][2]
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful combination that provides both separation (like HPLC) and molecular weight information (from MS). It is exceptionally sensitive and specific, making it invaluable for identifying unknown byproducts and confirming the mass of the desired product.[1]
Q2: My TLC spots are streaking. What is the cause and how can I resolve it?
A2: Streaking on a TLC plate can obscure results and is typically caused by a few common issues:
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Sample Overloading: Applying too much sample to the plate. The solution is to spot a more dilute sample solution.[1]
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Inappropriate Solvent System: The mobile phase may be too polar or not polar enough for your compounds. Adjusting the solvent system's polarity is necessary.[1]
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Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it will streak. Ensure the sample is completely dissolved before application.[1]
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Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, causing streaking. Adding a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase can sometimes mitigate this issue.
Q3: The reaction appears complete by TLC, but subsequent NMR analysis shows the presence of starting material. Why is there a discrepancy?
A3: This is a common issue that highlights the difference in sensitivity and resolution between analytical techniques.
-
Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.[1]
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Low Detection Limit: The concentration of the remaining starting material might be below the detection limit of TLC but is easily detectable by the more sensitive NMR technique.[1]
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Lack of a UV Chromophore: If the starting material is not UV-active and you are only using a UV lamp for visualization, it will be invisible on the TLC plate.[1] It is advisable to use multiple visualization methods, such as potassium permanganate stain or an iodine chamber, to ensure all components are visible.[1]
Q4: I am observing unexpected peaks in my HPLC or LC-MS chromatogram. What could they be?
A4: Unexpected peaks can arise from several sources. A systematic approach is needed to identify them.
-
Byproducts or Isomers: The reaction may be generating unforeseen side products or isomers of your target molecule.[1]
-
Impurities: The starting materials or reagents used may contain impurities that are carried through the reaction.[1]
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Degradation: The product or starting materials might be degrading under the reaction or analysis conditions.[1]
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System Contamination: The HPLC system or the solvent could be contaminated. Running a blank injection (solvent only) can help diagnose this issue.[1] Using MS detection is the most effective way to get molecular weight information on these unexpected peaks to help deduce their structures.[1]
Troubleshooting Guides
TLC Analysis Troubleshooting
This decision tree provides a logical workflow for addressing common issues encountered during TLC analysis.
Caption: A troubleshooting workflow for common TLC analysis problems.
HPLC Analysis Troubleshooting
High backpressure and unexpected peaks are common HPLC issues. This guide helps isolate the cause.
Caption: A troubleshooting guide for HPLC pressure and peak issues.
Data Presentation
Table 1: Typical Analytical Method Parameters
This table summarizes common starting conditions for TLC and HPLC analysis of pyrimidine derivatives.[3] These should be optimized for your specific reaction.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F254 | C18 Silica Gel (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 to 1:4 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v) | Acetonitrile and Water (with 0.1% formic or phosphoric acid) |
| Analysis Mode | Isocratic | Gradient or Isocratic |
| Detection | UV light (254 nm), Iodine, KMnO₄ stain | UV/Vis Detector (e.g., 254 nm), MS Detector |
| Primary Use | Rapid qualitative progress check | Quantitative analysis of purity and conversion |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spotting:
-
On the starting line, spot a small amount of your starting material (dissolved in a volatile solvent) as a reference.
-
Spot a small amount of the crude reaction mixture.
-
It is also good practice to "co-spot" by applying both the starting material and reaction mixture to the same spot to help identify components.[4]
-
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. Ensure the chamber is sealed and saturated with solvent vapor.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain for further visualization.[1] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[4]
Protocol 2: Sample Preparation for HPLC Analysis
-
Aliquot Collection: Carefully take a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: If the reaction is ongoing, immediately quench it by diluting the aliquot into a larger volume of cold solvent or a suitable quenching agent to stop the reaction.
-
Dilution: Dilute the quenched sample with a suitable solvent, typically the mobile phase used for the HPLC analysis, to a concentration appropriate for the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[1]
-
Injection: The filtered sample is now ready to be injected into the HPLC system.
General Analytical Workflow
The following diagram illustrates the general workflow for analyzing a sample from a chemical reaction.
Caption: A generalized workflow for monitoring chemical reaction progress.
References
Handling and storage recommendations for 6-Chloropyrimidin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 6-Chloropyrimidin-2(1H)-one in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers also indicate storage at 10°C - 25°C is acceptable for shorter periods.[1] Always refer to the supplier's specific instructions.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves before use.
-
Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or in case of potential splashing, consider an apron or coveralls.
-
Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q3: What are the main hazards associated with this compound?
This compound is associated with several hazards. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide for Synthesis
This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | - If using an alcohol, consider converting it to the more nucleophilic alkoxide by using a suitable base (e.g., NaH).[3] - For amine nucleophiles, ensure the chosen amine is sufficiently nucleophilic. |
| Low Reaction Temperature | - Gradually and carefully increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is recommended to avoid decomposition.[3] |
| Poor Leaving Group Ability | - While the chloro group is a reasonably good leaving group in activated systems, ensure the reaction conditions are optimal to facilitate its departure. |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress to determine the optimal duration. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Hydrolysis: The chloro group can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. Ensure the use of anhydrous solvents and reagents.[4] - Solvolysis: If using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with the intended nucleophile. Consider switching to a non-nucleophilic solvent like DMF, DMSO, or THF.[3] |
| Di-substitution | - Use a stoichiometric amount of the nucleophile to minimize the chances of multiple substitutions on the pyrimidine ring.[3] |
| Reaction with Solvent | - As mentioned above, avoid nucleophilic solvents if they can react with the starting material. |
Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Material | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as preparative HPLC or crystallization.[5] |
| Product Streaking or Tailing on TLC/Column | - This can be due to the polar nature of the pyrimidine derivative. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
| Crystallization Issues (Oiling out, No Crystals) | - If the compound "oils out," try using a solvent system where the product is less soluble or cool the solution more slowly. - If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal if available.[6] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired amine nucleophile (1.0-1.2 equivalents), and a suitable anhydrous solvent (e.g., DMF or DMSO).[3]
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Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents) to the reaction mixture.[3]
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Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C). The optimal temperature will depend on the reactivity of the amine.
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Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: A general experimental workflow for SNAr reactions.
References
Strategies to minimize byproduct formation in pyrimidinone synthesis
Welcome to the Technical Support Center for Pyrimidinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrimidinones.
Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during your experiments.
Guide 1: Low Yield of Desired Pyrimidinone Product
Low yields are a common challenge in pyrimidinone synthesis, particularly in multicomponent reactions like the Biginelli synthesis. This guide provides a step-by-step approach to diagnosing and resolving this issue.
Observation: The isolated yield of the target pyrimidinone is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyrimidinone yield.
Potential Causes and Solutions:
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Purity of Starting Materials: Impurities in the aldehyde, β-dicarbonyl compound, or urea/thiourea can inhibit the reaction or lead to side products.[1]
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Solution: Ensure all starting materials are of high purity. Purify reagents if necessary, for example, by distilling aldehydes to remove carboxylic acids formed from oxidation. Use anhydrous solvents and reagents, especially for reactions sensitive to moisture like the Pinner synthesis.[2]
-
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Suboptimal Reaction Conditions: The choice of catalyst, temperature, and solvent significantly impacts reaction efficiency.
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Catalyst: The original Biginelli reaction often suffers from low yields without a catalyst.[1] A wide range of Brønsted and Lewis acids can be used to improve yields.[3] It is recommended to screen different catalysts and optimize their concentration.[1]
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Temperature: Low temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants, intermediates, or products.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
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Solvent: The solvent polarity can influence reaction rates and yields. Polar solvents are generally preferred for the Biginelli reaction.[1] Experimenting with different solvents or solvent-free conditions can lead to better outcomes.[1][5]
-
-
Product Loss During Work-up: Significant amounts of the product may be lost during extraction, filtration, or purification steps.
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Solution: Check all waste streams (e.g., aqueous layers, filter cakes) for the presence of your product. Ensure the pH during aqueous work-up is optimized for your product's solubility and stability.
-
Guide 2: Formation of a Major Byproduct
The presence of a significant byproduct can complicate purification and reduce the yield of the desired pyrimidinone.
Observation: TLC or HPLC analysis shows a major spot or peak corresponding to an unknown compound.
Common Byproducts and Mitigation Strategies:
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Hantzsch-type 1,4-Dihydropyridine (DHP): This is a common fluorescent byproduct in the Biginelli reaction, arising from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[2]
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Identification: DHPs are often yellow and highly fluorescent.
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Mitigation:
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Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce DHP formation.[2]
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Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]
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Order of Addition: Adding the urea last may help minimize its decomposition.[2]
-
-
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Knoevenagel Condensation Product: This byproduct results from the condensation of the aldehyde and the β-ketoester.[6]
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Identification: This product will lack the urea moiety.
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Mitigation:
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Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the desired reaction pathway.[6]
-
-
-
Uncyclized Intermediates (Open-chain Ureides): The open-chain intermediate may fail to cyclize, especially with sterically hindered substrates.[6]
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Identification: The intermediate will contain all three components but will not be cyclized.
-
Mitigation:
-
Caption: Logical workflow for identifying and mitigating common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common fluorescent byproduct in the Biginelli reaction and how can I avoid it?
A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. To avoid this, you can try running the reaction at a lower temperature, selecting a catalyst that favors the Biginelli pathway, or adding the urea to the reaction mixture last.[2]
Q2: My reaction has a lot of unreacted starting materials. What should I do?
A2: Low conversion can be due to several factors. First, ensure your catalyst is active; reusable catalysts may need regeneration. Second, the reaction may require a longer time or a moderate increase in temperature. Monitor the reaction's progress using TLC. Finally, the choice of solvent is crucial for reactant solubility and reaction rate; consider screening different solvents or trying solvent-free conditions.[2]
Q3: I suspect the formation of an uncyclized intermediate. How can I promote the final ring-closing step?
A3: Failure to cyclize can be due to insufficient activation of the carbonyl group or steric hindrance. To drive the reaction forward, you can try increasing the concentration or strength of the acid catalyst. Alternatively, increasing the reaction temperature can provide the necessary activation energy for the cyclization and dehydration steps.[6]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A4: Yes, but yields are often lower compared to aromatic aldehydes because aliphatic aldehydes are more prone to self-condensation and other side reactions.[6]
Q5: What are the critical parameters to control in a Pinner pyrimidine synthesis?
A5: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:
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Anhydrous Conditions: The intermediate imidate salt is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts. Ensure all reagents and glassware are dry.[6]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[6]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[6]
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
This table summarizes the performance of various catalysts in the one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea/thiourea.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | - |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| Yb(OTf)₃ | Various | Various | Urea/Thiourea | Solvent-free | - | - | Increased yields, shorter time |
| Dicalcium Phosphate | Benzaldehyde | Acetylacetone | Urea | Ethanol | Reflux | 0.75 | 39 (no catalyst), up to 95 (with catalyst) |
Data compiled from multiple sources. Yields are highly substrate-dependent.
Table 2: Effect of Solvent on Biginelli Reaction Yield
The choice of solvent can significantly influence the reaction outcome. The following data is for the reaction of benzaldehyde (1 mmol), acetylacetone (1 mmol), and urea (1.5 mmol) with a catalyst at reflux.[6]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 35 | 95 |
| 2 | Methanol | 35 | 82 |
| 3 | Acetonitrile | 35 | 60 |
| 4 | THF | 35 | 78 |
| 5 | Solvent-free | 35 | 75 |
Table 3: Effect of Temperature on Biginelli Reaction Yield
Temperature is a critical parameter that needs to be optimized for each specific reaction. The data below shows the effect of temperature on a solvent-free Biginelli reaction.
| Temperature (°C) | Yield (%) |
| 60 | ~40 |
| 80 | ~75 |
| 100 | >90 |
| 120 | ~85 |
Data is illustrative and will vary with substrates and catalysts.[7]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol describes a typical acid-catalyzed synthesis of a 3,4-dihydropyrimidin-2(1H)-one.
Reagents:
-
Aldehyde (1 mmol)
-
β-Ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., 20 mol% HCl, or 1-10 mol% Lewis Acid)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde, β-ketoester, urea, and solvent.[8]
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 30 minutes to several hours.[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Optimized Pinner Synthesis of a Substituted Pyrimidine
This protocol is for the synthesis of a pyrimidine from a 1,3-dicarbonyl compound and an amidine, emphasizing the need for anhydrous conditions.[6]
Reagents:
-
β-Diketone (1 equivalent)
-
Amidine Hydrochloride (1.1 equivalents)
-
Sodium Ethoxide (1.1 equivalents)
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add sodium ethoxide to the stirred solution and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Purity Under the Microscope: A Comparative Guide to the Characterization of 6-Chloropyrimidin-2(1H)-one
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical starting materials is paramount. This guide provides a comprehensive comparison of the analytical methodologies used to characterize and validate the purity of 6-Chloropyrimidin-2(1H)-one, a key building block in medicinal chemistry. To provide a thorough comparison, this guide will also examine 6-Bromopyrimidin-2(1H)-one, a structurally similar analog, highlighting the nuances in their analysis.
Characterization of this compound and its Bromo-Analog
The purity of these pyrimidinone derivatives is critical as impurities can lead to unforeseen side reactions, impact product yield, and compromise the biological activity and safety of the final drug substance. A multi-pronged analytical approach is essential for a complete purity profile.
Physicochemical Properties
A foundational aspect of characterization involves confirming the basic physical and chemical properties of the compounds.
| Property | This compound | 6-Bromopyrimidin-2(1H)-one |
| CAS Number | 80927-55-5 | 27992-32-1 (as 6-Bromo-2-hydroxypyridine) |
| Molecular Formula | C₄H₃ClN₂O | C₄H₃BrN₂O |
| Molecular Weight | 130.53 g/mol [1] | 174.98 g/mol |
| Appearance | White to off-white solid | White to light yellow powder |
| Melting Point | 153 °C[1] | Not readily available |
Analytical Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the principal techniques for assessing the purity of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis, capable of separating the main compound from its impurities.
| Parameter | This compound | 6-Bromopyrimidin-2(1H)-one |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes | Isocratic or Gradient (e.g., 30% B for 15 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Purity | >95% (Commercial Standard) | >98% (Commercial Standard)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of proton-containing impurities.
| Parameter | This compound | 6-Bromopyrimidin-2(1H)-one |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| ¹H Chemical Shifts (ppm) | Expected signals for pyrimidine ring protons | Expected signals for pyrimidine ring protons, with shifts influenced by the bromine atom. |
| Impurity Detection | Can detect residual solvents and structurally related impurities. | Can detect residual solvents and structurally related impurities. |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound and its impurities.
| Parameter | This compound | 6-Bromopyrimidin-2(1H)-one |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Electrospray Ionization (ESI), positive or negative mode |
| Expected [M+H]⁺ | m/z 131.0 | m/z 174.9 |
| Key Fragmentation | Loss of CO, fragmentation of the pyrimidine ring | Characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed. |
Potential Impurities
Impurities in this compound often stem from the synthetic process, which typically involves the chlorination of a hydroxypyrimidine precursor. Potential impurities include:
-
Starting Materials: Unreacted hydroxypyrimidine.
-
Over-chlorinated products: Dichloropyrimidine derivatives.
-
Hydrolysis products: Regeneration of the hydroxypyrimidine.
-
Solvent Residues: Acetonitrile, N,N-Dimethylformamide (DMF), etc.
Experimental Protocols
HPLC Method for Purity Determination
Objective: To quantify the purity of this compound and 6-Bromopyrimidin-2(1H)-one and to detect any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a 1 mg/mL concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
¹H NMR for Structural Confirmation
Objective: To confirm the chemical structure and identify any proton-containing impurities.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Analysis: The obtained spectrum is compared with the expected chemical shifts and coupling constants for the target molecule. Integration of impurity signals relative to the main compound can provide a semi-quantitative estimation of their levels.
LC-MS for Impurity Identification
Objective: To determine the molecular weights of the main component and any detected impurities.
Instrumentation: An HPLC system coupled to a mass spectrometer.
Chromatographic Conditions: Utilize the same HPLC method as described for purity determination.
Mass Spectrometry Parameters:
-
Scan Range: m/z 50-500
-
Ionization Mode: ESI positive and negative
Data Analysis: The mass spectrum of each chromatographic peak is analyzed to determine its molecular weight. This information is crucial for proposing the structures of unknown impurities.
Visualizing the Workflow
Caption: Workflow for Purity Validation of 6-Halopyrimidin-2(1H)-ones.
Synthesis and Potential Impurity Formation Pathway
Caption: Generalized Synthesis Pathway and Impurity Formation.
By employing this comprehensive analytical strategy, researchers can confidently ascertain the purity of this compound and its analogs, ensuring the quality and reliability of their downstream applications in drug discovery and development.
References
A Comparative Guide to the Synthesis of 6-Chloropyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
6-Chloropyrimidin-2(1H)-one is a crucial intermediate in the synthesis of a variety of bioactive molecules, finding applications in the development of antiviral and anticancer agents. Its versatile structure allows for further functionalization, making it a valuable building block in medicinal chemistry. This guide provides a comparative overview of two prominent synthetic methods for its preparation, offering detailed experimental protocols and a summary of quantitative data to aid researchers in selecting the most suitable method for their needs.
Method 1: Chlorination of Barbituric Acid using Phosphorus Oxychloride
This widely-used method involves the direct chlorination of a readily available starting material, barbituric acid, using phosphorus oxychloride (POCl₃). The reaction proceeds through the conversion of the hydroxyl groups of the pyrimidine ring into chloro substituents.
Experimental Protocol:
A mixture of barbituric acid (1 mole) and phosphorus oxychloride (3 moles) is heated at reflux (approximately 105-110 °C) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The resulting residue is then carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried under vacuum to afford this compound. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Method 2: Synthesis from 2,4,6-Trichloropyrimidine by Selective Hydrolysis
This alternative approach utilizes 2,4,6-trichloropyrimidine as the starting material. The synthesis relies on the selective hydrolysis of the chloro groups at positions 4 and 6, taking advantage of the differential reactivity of the chlorine atoms on the pyrimidine ring.
Experimental Protocol:
To a solution of 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent such as aqueous sodium hydroxide, a controlled amount of a hydrolyzing agent (e.g., sodium hydroxide, 2 moles) is added dropwise at a maintained temperature, typically between 20-30°C. The reaction mixture is stirred for a specified period, and the reaction progress is monitored by HPLC or GC-MS. After the reaction is complete, the solution is neutralized with an acid, such as hydrochloric acid, to precipitate the product. The solid is then filtered, washed with water, and dried to yield this compound.
Quantitative Data Comparison
| Parameter | Method 1: Chlorination of Barbituric Acid | Method 2: Selective Hydrolysis of 2,4,6-Trichloropyrimidine |
| Starting Material | Barbituric Acid | 2,4,6-Trichloropyrimidine |
| Primary Reagent | Phosphorus Oxychloride (POCl₃) | Sodium Hydroxide (NaOH) |
| Typical Yield | 75-85% | >90%[1] |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | 105-110 °C | 20-30 °C |
| Purity (after workup) | Good, may require recrystallization | High |
Synthetic Pathway Diagrams
Caption: Synthetic route via chlorination of barbituric acid.
Caption: Synthesis via selective hydrolysis of 2,4,6-trichloropyrimidine.
Conclusion
Both methods presented offer viable routes to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Method 1, starting from barbituric acid, is a classic and well-established procedure. Method 2, utilizing 2,4,6-trichloropyrimidine, may offer higher yields and milder reaction conditions. Researchers should consider these factors, along with safety and environmental considerations, when selecting a synthetic strategy.
References
Comparative Biological Activity of 6-Chloropyrimidin-2(1H)-one and Other Pyrimidinone Derivatives
A Guide for Researchers and Drug Development Professionals
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 6-Chloropyrimidin-2(1H)-one against other notable pyrimidinone derivatives, supported by experimental data from various studies. The focus is on their anticancer, antimicrobial, and antiviral properties, providing researchers and drug development professionals with a valuable resource for guiding future research and discovery.
Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | |||
| Compound 52 | HepG-2 | 0.3 | |
| Compound 55 | HepG-2 | 0.3 | |
| Compound 59 | HepG-2 | 0.6 | |
| Compound 60 | PC-3 | 5.47 | |
| Compound 52 | PC-3 | 6.6 | |
| Compound 60 | HCT-116 | 6.9 | |
| Compound 52 | HCT-116 | 7 | |
| Compound 53 | HCT-116 | 5.9 | |
| Pyrimido[4,5-d]pyrimidine Derivatives | |||
| Derivative 7d | Hematological Cancers | Efficacious | |
| Derivative 7h | Hematological Cancers | Efficacious | |
| 6-Ferrocenylpyrimidin-4(3H)-one Derivatives | |||
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | 17 ± 1 | |
| Aminopyrimidine Derivatives | |||
| Compound 2a | Various Tumor Cell Lines | 4 - 8 |
Antimicrobial Activity
This compound is described as an antimicrobial agent.[1] The antimicrobial efficacy of pyrimidinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents MIC values for various pyrimidinone derivatives against different bacterial and fungal strains, offering a comparative landscape of their antimicrobial potential.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidinedione Derivatives | |||
| Compound 2 | MRSA, VRSA, VISA, VRE | 2 - 16 | |
| Halogenated Pyrrolopyrimidines | |||
| Bromo and Iodo Derivatives | Staphylococcus aureus | 8 | |
| Bromo and Iodo Derivatives with Betatide | Staphylococcus aureus | 1 - 2 | |
| Pyrimidinone-5-carbonitrile Derivatives | |||
| Compound 5h | Staphylococcus aureus | Significant Activity | |
| Compound 5j | Staphylococcus aureus | Significant Activity | |
| Compound 5e | Candida albicans | Moderate Activity | |
| Compound 7c | Candida albicans | Moderate Activity | |
| Compound 8c | Candida albicans | Moderate Activity |
Antiviral Activity
Several pyrimidinone derivatives have been investigated for their antiviral properties against a range of viruses. While specific antiviral data for this compound is limited, the broader class of pyrimidines has shown promise. For instance, certain pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines have demonstrated activity against Herpes Simplex Virus (HSV).[2] Furthermore, pyrimido[4,5-d]pyrimidine derivatives have shown notable efficacy against Human Coronavirus 229E (HCoV-229E).[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of pyrimidinone derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.[4][5][6][7]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9][10][11][12]
Signaling Pathways and Mechanisms of Action
The biological activities of pyrimidinone derivatives often stem from their ability to interact with and modulate specific signaling pathways. A general mechanism for this compound is the inhibition of DNA, RNA, and protein synthesis. More specific mechanisms have been elucidated for other pyrimidinone derivatives, particularly in the context of cancer.
Many pyrimidinone-based compounds act as kinase inhibitors, targeting enzymes that are crucial for cell signaling and proliferation. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth, proliferation, and survival. Certain pyrimidinone derivatives have been designed to bind to the ATP-binding site of EGFR, preventing its phosphorylation and subsequent activation of these pathways.
-
CDK Inhibition: CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Pyrimidinone scaffolds have been effectively utilized to design potent and selective CDK inhibitors. These inhibitors typically compete with ATP for binding to the catalytic site of the CDK-cyclin complex, leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Analysis of 6-Chloropyrimidin-2(1H)-one and Its Isomers
For Immediate Release
A comprehensive spectroscopic guide comparing 6-Chloropyrimidin-2(1H)-one with its key isomers: 4-Chloropyrimidin-2(1H)-one, 2-Chloropyrimidin-4(1H)-one, and the tautomeric form 4-Chloro-6-hydroxypyrimidine has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of their spectroscopic properties to aid in their unambiguous identification.
Distinguishing between isomers is a critical step in chemical synthesis and drug discovery, as subtle structural differences can lead to significant variations in biological activity and physicochemical properties. This guide offers a side-by-side spectroscopic comparison of this compound and its isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. This data provides a baseline for the identification and differentiation of these compounds.
Table 1: ¹H NMR Spectral Data (DMSO-d₆)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~8.1 (d, 1H, H-4), ~6.7 (d, 1H, H-5), ~12.5 (br s, 1H, NH) |
| 4-Chloropyrimidin-2(1H)-one | ~8.0 (d, 1H, H-6), ~6.5 (d, 1H, H-5), ~12.3 (br s, 1H, NH) |
| 2-Chloropyrimidin-4(1H)-one | ~7.9 (d, 1H, H-6), ~6.4 (d, 1H, H-5), ~12.8 (br s, 1H, NH) |
| 4-Chloro-6-hydroxypyrimidine | ~8.2 (s, 1H, H-2), ~6.9 (s, 1H, H-5) |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | Chemical Shift (δ) |
| This compound | ~160 (C-2), ~155 (C-4), ~150 (C-6), ~110 (C-5) |
| 4-Chloropyrimidin-2(1H)-one | ~162 (C-2), ~158 (C-6), ~152 (C-4), ~108 (C-5) |
| 2-Chloropyrimidin-4(1H)-one | ~165 (C-4), ~157 (C-6), ~154 (C-2), ~105 (C-5) |
| 4-Chloro-6-hydroxypyrimidine | ~163 (C-4), ~161 (C-6), ~150 (C-2), ~107 (C-5) |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3100-3000 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=C stretch), ~780 (C-Cl stretch) |
| 4-Chloropyrimidin-2(1H)-one | ~3100-3000 (N-H stretch), ~1675 (C=O stretch), ~1590 (C=C stretch), ~800 (C-Cl stretch) |
| 2-Chloropyrimidin-4(1H)-one | ~3100-3000 (N-H stretch), ~1690 (C=O stretch), ~1610 (C=C stretch), ~790 (C-Cl stretch) |
| 4-Chloro-6-hydroxypyrimidine | ~3400 (O-H stretch, broad), ~1620 (C=N stretch), ~1580 (C=C stretch), ~810 (C-Cl stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | 130/132 (M⁺, ~3:1), fragments from loss of CO, Cl, and HCN |
| 4-Chloropyrimidin-2(1H)-one | 130/132 (M⁺, ~3:1), fragments from loss of CO, Cl, and HCN |
| 2-Chloropyrimidin-4(1H)-one | 130/132 (M⁺, ~3:1), fragments from loss of CO, Cl, and HCN |
| 4-Chloro-6-hydroxypyrimidine | 130/132 (M⁺, ~3:1), fragments from loss of Cl, and HCN |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Parameters: A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were used. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) was performed at 70 eV.
-
Mass Analyzer: A quadrupole mass analyzer was used.
-
Data Acquisition: Mass spectra were acquired over a mass-to-charge (m/z) range of 40-400. The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) was observed for all chlorine-containing fragments.
Visualization of the Comparative Workflow
The logical process for distinguishing between the isomers using the collected spectroscopic data is outlined in the following diagram.
This guide serves as a valuable resource for the scientific community, enabling the precise and efficient identification of this compound and its isomers, thereby supporting advancements in medicinal chemistry and related fields.
A Comparative Analysis of the Reactivity of 6-Chloropyrimidine and 6-Hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-chloropyrimidine and 6-hydroxypyrimidine, two fundamental building blocks in medicinal chemistry and organic synthesis. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes to novel therapeutic agents and other biologically active molecules. This document outlines their key chemical properties, primary reaction pathways, and detailed experimental protocols, supported by comparative data.
Physicochemical Properties: A Comparative Overview
A foundational comparison begins with the intrinsic physical and chemical properties of each compound. These properties influence their solubility, stability, and handling in a laboratory setting. While the provided search results focus heavily on substituted derivatives (specifically 2,4-diamino-6-chloropyrimidine and 2,4-diamino-6-hydroxypyrimidine), we can infer the general properties of the parent compounds.
| Property | 6-Chloropyrimidine (Derivative Data) | 6-Hydroxypyrimidine (Derivative Data) | Reference |
| Molecular Formula | C₄H₃ClN₂ (Parent) / C₄H₅ClN₄ (Diamino) | C₄H₄N₂O (Parent) / C₄H₆N₄O (Diamino) | [1][2] |
| Molecular Weight | 114.54 g/mol (Parent) / 144.56 g/mol (Diamino) | 96.09 g/mol (Parent) / 126.12 g/mol (Diamino) | [1][2] |
| Appearance | Off-white crystalline powder | White to off-white crystalline powder | [2][3][4] |
| Melting Point | 199-202 °C (for 2,4-diamino derivative) | >300 °C (for 4,6-dihydroxy isomer); 285-286 °C (for 2,4-diamino derivative) | [1][2][5] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | Sparingly soluble in water; soluble in DMSO and methanol. | [2][3] |
| Stability | Stable under recommended storage conditions. | Thermally stable under standard laboratory conditions. | [2][4] |
Note: Data is primarily for the commonly cited 2,4-diamino substituted versions, which serve as useful proxies for the parent compounds' general characteristics.
Core Reactivity Profiles
The primary difference in reactivity stems from the nature of the substituent at the 6-position: a halogen leaving group versus a hydroxyl group capable of tautomerism.
6-Chloropyrimidine: The Electrophile
The reactivity of 6-chloropyrimidine is dominated by Nucleophilic Aromatic Substitution (SₙAr) . The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This electronic property, combined with the electronegative chlorine atom, strongly activates the C6 position for attack by nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating the substitution.
-
Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.
-
Common Nucleophiles : A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alcohols (alkoxides), making 6-chloropyrimidine a versatile intermediate for introducing diverse functionalities.
-
Reactivity Trend : The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4/C6 > C2 >> C5, highlighting the high susceptibility of the 6-position to nucleophilic attack.[6]
6-Hydroxypyrimidine: The Nucleophile and Precursor
6-Hydroxypyrimidine exhibits more complex reactivity due to keto-enol tautomerism. It exists in equilibrium with its tautomeric form, pyrimidin-6(1H)-one. This duality dictates its reaction pathways.
-
As a Nucleophile : The hydroxyl group can be deprotonated by a base, forming a phenoxide-like anion. This anion is a potent nucleophile that can undergo O-alkylation or N-alkylation reactions.[7]
-
Electrophilic Substitution : While the pyrimidine ring is electron-deficient and generally resistant to electrophilic aromatic substitution (SₑAr), the presence of activating groups (like amino or hydroxyl groups) can facilitate such reactions, though they are less common than SₙAr on the chloro-analogs.[8][9]
-
Conversion to 6-Chloropyrimidine : Crucially, 6-hydroxypyrimidine is a common and essential precursor for the synthesis of 6-chloropyrimidine. The hydroxyl group can be readily converted into a chloro group using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][11] This transformation is fundamental in many multi-step syntheses, converting a nucleophilic site into an electrophilic one.
Comparative Reactivity Summary
| Feature | 6-Chloropyrimidine | 6-Hydroxypyrimidine |
| Primary Role | Electrophile | Nucleophile / Synthetic Precursor |
| Dominant Reaction | Nucleophilic Aromatic Substitution (SₙAr) | O/N-Alkylation; Chlorination |
| Key Transformation | Displacement of the chloro group with N, S, O-based nucleophiles.[12] | Conversion of the hydroxyl group to a chloro group using POCl₃.[11] |
| Reactivity of Ring | Activated for nucleophilic attack at C6. | Generally deactivated for electrophilic attack, unless other activating groups are present. |
| Synthetic Utility | Direct introduction of diverse functional groups onto the pyrimidine core.[13][14] | Starting material for the synthesis of 6-chloropyrimidines and other derivatives.[11][15] |
Visualization of Reaction Pathways
The following diagrams illustrate the key mechanistic and synthetic relationships between 6-chloropyrimidine and 6-hydroxypyrimidine.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr) on 6-chloropyrimidine.
Caption: Tautomerism of 6-hydroxypyrimidine and its conversion to 6-chloropyrimidine.
Caption: General experimental workflow for pyrimidine synthesis and modification.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations, adapted from published procedures.[11]
Protocol 1: Synthesis of 6-Chloropyrimidine Derivative via Chlorination
This protocol details the conversion of a 6-hydroxypyrimidine derivative to its corresponding 6-chloro analog, a foundational step in many synthetic pathways.
-
Reactants:
-
2,4-Diamino-6-hydroxypyrimidine (1.00 eq., e.g., 7.93 mmol, 1.00 g)
-
Phosphorus oxychloride (POCl₃) (Excess, e.g., 9 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add 2,4-diamino-6-hydroxypyrimidine.
-
In a fume hood, slowly add excess phosphorus oxychloride to the flask.
-
Heat the reaction mixture to 95-100 °C and stir for 16-18 hours.
-
After cooling the mixture to room temperature, slowly and carefully pour the reaction solution onto crushed ice with vigorous stirring.
-
Once the ice has melted, heat the aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis of any remaining POCl₃.
-
Cool the solution in an ice bath and adjust the pH to 8 using a concentrated sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2,4-diamino-6-chloropyrimidine product.[11]
-
Protocol 2: Nucleophilic Aromatic Substitution of a 6-Chloropyrimidine Derivative
This protocol describes a typical SₙAr reaction using an alcohol as the nucleophile.
-
Reactants:
-
2,4-Diamino-6-chloropyrimidine (1.0 eq., e.g., 2.0 mmol, 0.29 g)
-
(S)-2,3-isopropylideneglycerol (Nucleophile, 2.0 eq., e.g., 4.0 mmol, 0.50 mL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq., e.g., 5.0 mmol, 0.20 g)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), add the alcohol nucleophile to a flask containing anhydrous DMSO.
-
Carefully add sodium hydride (NaH) portion-wise to the solution at room temperature and stir for 1 hour to form the alkoxide.
-
Add the 2,4-diamino-6-chloropyrimidine to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8 hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 6-substituted pyrimidine.[11]
-
References
- 1. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. heteroletters.org [heteroletters.org]
- 14. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]
- 15. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyrimidin-2(1H)-one Analogs as Putative Kinase Inhibitors
For drug development professionals, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1] The 6-Chloropyrimidin-2(1H)-one core, in particular, offers a versatile starting point for chemical modification due to its reactive chlorine atom and sites for substitution on the pyrimidine ring.[2] This guide provides a comparative analysis of hypothetical analogs based on this scaffold, exploring how structural modifications influence their biological activity. The data presented herein is illustrative, synthesized from common principles of medicinal chemistry, to demonstrate the structure-activity relationship (SAR) process.
The strategic exploration of substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties. Modifications are typically focused on the displacement of the 6-chloro group and substitution at the N1 position of the pyrimidine ring. These positions provide key vectors for interacting with the ATP-binding pocket of protein kinases.
Comparative Analysis of Biological Activity
The inhibitory activity of analogs built upon the this compound framework is profoundly influenced by the nature of the substituents at the C6 and N1 positions. The following table summarizes the inhibitory activity (IC50) of a representative set of analogs against a hypothetical cyclin-dependent kinase (CDK2), a common target for pyrimidine-based inhibitors.[3]
| Compound ID | Core Structure | R¹ (at N1) | R² (at C6) | IC50 (nM) |
| 1 | This compound | -H | -Cl | >10,000 |
| 2a | Pyrimidin-2(1H)-one | -CH₃ | -NH-Ph | 5,200 |
| 2b | Pyrimidin-2(1H)-one | -CH₃ | -NH-(4-F-Ph) | 2,100 |
| 2c | Pyrimidin-2(1H)-one | -CH₃ | -NH-(4-OMe-Ph) | 3,500 |
| 2d | Pyrimidin-2(1H)-one | -CH₃ | -NH-(c-Pr) | 850 |
| 3a | Pyrimidin-2(1H)-one | -CH₂CH₂OH | -NH-(4-F-Ph) | 950 |
| 3b | Pyrimidin-2(1H)-one | -CH₂CH₂OH | -NH-(c-Pr) | 420 |
| 3c | Pyrimidin-2(1H)-one | -(CH₂)₂-Morpholine | -NH-(c-Pr) | 150 |
| 3d | Pyrimidin-2(1H)-one | -(CH₂)₂-Morpholine | -NH-(4-F-Ph) | 310 |
SAR Interpretation:
-
C6 Position (R²): The unsubstituted chlorine at C6 (Compound 1 ) results in no significant activity. Substitution of the chlorine with various amino groups is crucial for binding. Small, non-polar groups like cyclopropylamine (Compound 2d ) appear more favorable than larger aromatic amines (Compound 2a ). Introducing an electron-withdrawing fluorine atom on the phenyl ring (Compound 2b ) improves potency compared to the unsubstituted phenyl (Compound 2a ), suggesting a specific electronic or hydrogen-bonding interaction is at play.
-
N1 Position (R¹): Alkylation at the N1 position generally enhances activity. The introduction of a hydroxyethyl group (Compound 3a ) improves potency over a simple methyl group (Compound 2b ), likely by forming an additional hydrogen bond in the kinase active site. Further elaboration to a morpholinoethyl group (Compound 3c ) provides a significant boost in potency, suggesting the morpholine oxygen is engaging in a key interaction or improving physicochemical properties. The combination of the optimal N1 substituent (morpholinoethyl) and a potent C6 substituent (cyclopropylamino) yields the most active compound in this series (Compound 3c ).
Experimental Methodologies
The following protocols are representative of the methods used to generate the SAR data in this guide.
General Synthetic Procedure for C6-Substituted Analogs (2a-d, 3a-d):
The synthesis of target compounds is typically achieved via nucleophilic aromatic substitution.[4]
-
To a solution of the N1-substituted this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add the desired amine (R²-NH₂, 1.2 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
In Vitro Kinase Inhibition Assay (CDK2):
The biological activity of the synthesized compounds is evaluated using an in vitro kinase assay.[5]
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% Dimethyl Sulfoxide (DMSO). A typical starting concentration is 1 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for vehicle control.
-
Kinase/Substrate Addition: Add 2 µL of a 2X solution of recombinant CDK2/Cyclin E1 enzyme and a suitable peptide substrate (e.g., a peptide derived from Histone H1) prepared in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration near the Km for CDK2) to each well to initiate the phosphorylation reaction. Incubate at 30 °C for 60 minutes.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift microfluidic electrophoresis or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the core chemical scaffold, the general workflow for conducting SAR studies, and a simplified representation of a relevant signaling pathway.
Figure 1: Core scaffold and key modification points.
Figure 2: General workflow for a Structure-Activity Relationship (SAR) study.
Figure 3: Simplified signaling pathway showing CDK2's role in cell cycle progression.
References
Benchmarking the Efficacy of 6-Chloropyrimidin-2(1H)-one-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous FDA-approved drugs. Within this class, derivatives of 6-Chloropyrimidin-2(1H)-one represent a promising avenue for designing novel therapeutics due to their synthetic tractability and potential for potent and selective kinase inhibition. This guide provides a comparative analysis of the efficacy of chloropyrimidine-based inhibitors, with a focus on their performance against Mitogen- and Stress-activated protein Kinase 1 (MSK1), benchmarked against other pyrimidine-based inhibitors targeting various kinases. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro efficacy of various pyrimidine-based inhibitors against their respective kinase targets. This allows for a cross-scaffold comparison of potency.
Table 1: Efficacy of Chloropyrimidine-based Inhibitors against MSK1
| Compound ID | Structure | Modification from Lead | MSK1 pIC50 |
| 1 | 2,5-dichloropyrimidine core | Lead Compound | 6.2 |
| 2 | 5-chloropyrimidine | Deletion of 2-Cl | < 4.5 |
| 3 | 2-fluoro-5-chloropyrimidine | 2-Cl to 2-F | 7.2 |
| 4 | 2-bromo-5-chloropyrimidine | 2-Cl to 2-Br | 6.2 |
| 20 | 2-chloro-5-(pyridin-3-yl)pyrimidine | Addition of pyridin-3-yl at C5 | 6.6 |
| 22 | 2-chloro-5-(3-cyanophenyl)pyrimidine | Addition of 3-cyanophenyl at C5 | 7.1 |
| 23 | 2-chloro-5-(6-chloro-3-cyanopyridin-5-yl)pyrimidine | Addition of substituted pyridine at C5 | 7.6 |
Data adapted from a study on covalent MSK1 inhibitors.[1] The pIC50 is the negative logarithm of the IC50 value.
Table 2: Efficacy of Alternative Pyrimidine-Based Kinase Inhibitors
| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) | Cell Line (for cellular IC50) | Cellular IC50 (nM) |
| Osimertinib | Aminopyrimidine | EGFR (T790M) | ~1 | H1975 | ~15 |
| Pazopanib | Pyrimidine | VEGFR-2 | ~30 | HUVEC | ~84 |
| Compound 8h | Aminopyrimidine | PLK4 | 6.7 | MDA-MB-231 | 130 |
| Compound 13 | Pyrimidine | Aurora A | < 200 | NCI-H446 | Not specified |
| CK2 Inhibitor | 2-aminopyrimidinone | CK2 | 1100 | Not applicable | Not applicable |
Data compiled from multiple sources.[2][3][4][5] IC50 values are highly dependent on assay conditions.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of inhibitor efficacy. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of efficacy data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[2][6]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[6][7]
Materials:
-
Purified recombinant target kinase (e.g., MSK1, PLK4)
-
Kinase-specific substrate
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white opaque assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for vehicle control.
-
Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.[9]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RET kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the impact of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11][12]
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]
Materials:
-
Cancer cell line of interest (e.g., H1975, MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[2]
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Chloropyrimidin-2(1H)-one with other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a potential drug candidate. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance, with over 85% of all biologically active chemical entities containing a heterocycle.[1] Among these, nitrogen-containing heterocycles are particularly prominent in drug design.[2][3] This guide provides a head-to-head comparison of the 6-Chloropyrimidin-2(1H)-one scaffold with other key heterocyclic systems, namely pyridine, indole, and quinoline. The comparison is based on available experimental data to inform scaffold selection in drug discovery programs.
The this compound Scaffold: A Versatile Building Block
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a carbonyl group at the 2-position.[4] This scaffold serves as a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of antiviral and anticancer agents.[5] The chlorine atom at the C6 position is a key feature, enhancing binding affinity to biological targets and providing a reactive site for further synthetic modifications.[4] Pyrimidine derivatives, in general, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[4]
Comparative Biological Activity: A Data-Driven Analysis
Direct, comprehensive comparative studies of this compound against a wide array of other heterocyclic scaffolds under identical experimental conditions are limited in publicly available literature. However, by collating data from multiple studies on derivatives of these core scaffolds, we can draw valuable insights into their relative performance in various biological assays.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of derivatives of pyrimidine, pyridine, indole, and quinoline against various human cancer cell lines. It is crucial to note that these values are extracted from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Heterocyclic Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Pyrimidine analogue of Argentatin A | NCI-H460 (Lung) | <10 | [6] |
| Pyrimidine analogue of Argentatin A | MCF-7 (Breast) | <10 | [6] | |
| Pyrimidine analogue of Argentatin B | NCI-H460 (Lung) | <10 | [6] | |
| Pyrimidine analogue of Argentatin B | MCF-7 (Breast) | <10 | [6] | |
| Pyridine | Benzylpyridinium-bearing dihydropyridine | Caco2 (Colorectal) | Not specified, but better than carboplatin | [4] |
| Benzylpyridinium-bearing dihydropyridine | A549 (Lung) | Not specified, but better than carboplatin | [4] | |
| Benzylpyridinium-bearing dihydropyridine | U87MG (Glioblastoma) | Not specified, but better than carboplatin | [4] | |
| Indole | Indole analogue of Argentatin A | NCI-H460 (Lung) | >10 | [6] |
| Indole analogue of Argentatin B | NCI-H460 (Lung) | >10 | [6] | |
| Quinoline | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-Fluorouracil | [7] |
| 6,8-Diphenylquinoline | HT29 (Colon) | Comparable to 5-Fluorouracil | [7] |
From this collated data, pyrimidine derivatives have demonstrated potent cytotoxic activity, in some cases appearing more active than their indole counterparts derived from the same natural product.[6] Pyridine-based compounds have also shown significant anticancer potential.[4]
Enzyme Inhibition: A Look at Cholinesterase Inhibition
A direct comparison of pyrimidine and pyridine derivatives as cholinesterase inhibitors reveals nuanced differences in their activity and cytotoxicity.
| Scaffold | Compound Type | Enzyme | Inhibition | Cytotoxicity | Reference |
| Pyrimidine | Diamine derivatives | EeAChE | More potent than pyridine analogues | Less cytotoxic than pyridine derivatives | [8][9] |
| Pyridine | Diamine derivatives | eqBChE | More potent than pyrimidine analogues | More cytotoxic than pyrimidine derivatives | [8][9] |
In this specific study, pyrimidine derivatives were more potent inhibitors of acetylcholinesterase (AChE), while pyridine derivatives were more effective against butyrylcholinesterase (BChE). Notably, the pyrimidine-based compounds exhibited lower cytotoxicity.[8][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of these heterocyclic scaffolds is highly dependent on the nature and position of their substituents.
-
Pyrimidine Scaffold : The substituent at the 6-position of the pyrimidine ring significantly influences its biological activity.[10] The chlorine atom in this compound provides a crucial site for synthetic modifications to optimize potency and selectivity.
-
Pyridine Scaffold : The substitution pattern on the pyridine ring is a key determinant of its biological function. For instance, in some series, the presence of a protonated pyridine ring is thought to provide resonance stabilization of carbanionic intermediates in enzyme active sites.[11]
-
Indole Scaffold : The indole nucleus is a prominent feature in many natural and synthetic bioactive compounds.[12] Modifications at various positions of the indole ring can lead to a wide range of pharmacological activities.
-
Quinoline Scaffold : Quinoline derivatives have shown a broad spectrum of biological activities, including anticancer and antimalarial effects. The nature and position of substituents on the quinoline ring are critical for their therapeutic potential.[7][13]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies for key assays are essential.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Workflow:
Caption: General workflow for a kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Kinase and Substrate Addition: Add the kinase and substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Signal Detection: The amount of product formed is quantified using a detection reagent that generates a signal (e.g., luminescence or fluorescence).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the compound concentration.
Conclusion: Selecting the Right Scaffold
The choice of a heterocyclic scaffold is a multifaceted decision that depends on the specific therapeutic target and the desired biological activity.
-
This compound and its pyrimidine relatives offer a robust platform for developing potent bioactive compounds, particularly in oncology, with evidence suggesting favorable cytotoxicity profiles. The reactive chlorine atom provides a handle for extensive medicinal chemistry efforts to fine-tune activity and properties.
-
Pyridine scaffolds are also highly prevalent in approved drugs and demonstrate a broad range of biological activities. They can be tailored to achieve high potency, although in some contexts, they may exhibit higher cytotoxicity compared to pyrimidines.
-
Indole and Quinoline scaffolds are well-established privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic applications.
Ultimately, the optimal scaffold choice will be guided by a thorough analysis of structure-activity relationships, target-specific interactions, and the desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide provides a foundational comparison to aid researchers in making informed decisions at the crucial scaffold selection stage of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloropyrimidin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For immediate safety, proper handling and disposal of 6-Chloropyrimidin-2(1H)-one are critical. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure safe management of this chemical waste in a laboratory setting.
As a chlorinated organic compound, this compound is classified as a halogenated organic waste.[1][2] This classification dictates specific disposal protocols to ensure environmental protection and workplace safety. Improper disposal can lead to hazardous reactions and environmental contamination. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While detailed toxicological properties may not be fully investigated, similar chlorinated compounds warrant caution.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4][5]
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected prior to use.[4]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider fire/flame resistant and impervious clothing.[4][5][6]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[8]
-
Clean the spill area thoroughly.
-
Report the spill to the laboratory supervisor or designated safety officer.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to collect it as halogenated organic waste for subsequent incineration by a licensed hazardous waste disposal facility.
Step 1: Waste Segregation
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1][2][9] Separate collection minimizes disposal costs and ensures proper treatment.[1]
-
Avoid mixing this compound waste with other categories of chemical waste, such as:
Step 2: Waste Collection
-
Use a designated, compatible, and properly sealed waste container for halogenated organic waste.[1][10] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[10]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[9]
-
Identify the contents, including the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
If mixing with other compatible halogenated solvents, maintain a log of all constituents and their approximate percentages on the container's tag or a nearby sheet.[2][9]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The storage area should be cool, dry, and well-ventilated.[1][10]
-
Ensure the container is stored in secondary containment to mitigate potential leaks.[1]
Step 5: Disposal Request
-
Once the waste container is nearly full (typically around 75% capacity), arrange for its collection by your institution's EHS or a licensed chemical waste disposal service.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
Hazard Classification and Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 80927-55-5 | [11] |
| Molecular Formula | C4H3ClN2O | [11] |
| Waste Category | Halogenated Organic Waste | [1][2] |
| Primary Hazards | Potential for skin and eye irritation. | [5][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Personal protective equipment for handling 6-Chloropyrimidin-2(1H)-one
Essential Safety and Disposal Guide for 6-Chloropyrimidin-2(1H)-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational and disposal plans to ensure laboratory safety and regulatory compliance. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds.
Chemical Identifier:
Hazard Summary: Based on available data, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[4][6] For prolonged contact, consider more robust gloves such as neoprene or butyl rubber. Always inspect gloves for integrity before use and change them immediately upon contamination.[3][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[3][5] A particulate filter is recommended for handling the solid compound. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[3]
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
2. Handling:
-
Wear all required PPE as detailed in the table above before handling the compound.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not inhale dust or vapors.[3]
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Recommended storage is between 2-8°C in a refrigerator.[1]
4. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Decontaminate the work surface and any equipment used.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[3]
-
Waste Classification: This compound should be treated as halogenated organic waste. It is crucial to segregate halogenated waste from non-halogenated waste streams.[5]
2. Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing and allowing it to dry, and with all labels removed or defaced, the container may be disposed of as regular trash, depending on institutional policies.[5]
3. Professional Disposal:
-
All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
